3-Nitrooxane: Synthesis, Characterization, and Advanced Applications
Executive Summary 3-Nitrooxane (IUPAC: 3-nitrotetrahydropyran), characterized by the molecular formula C5H9NO3[1], is a highly versatile cyclic nitroether. While historically overshadowed by acyclic nitroalkanes, 3-nitro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Nitrooxane (IUPAC: 3-nitrotetrahydropyran), characterized by the molecular formula C5H9NO3[1], is a highly versatile cyclic nitroether. While historically overshadowed by acyclic nitroalkanes, 3-nitrooxane has emerged as a critical structural motif and intermediate in advanced organic synthesis. The electron-withdrawing nature of the nitro group, combined with the conformational stability of the tetrahydropyran ring, makes it an ideal precursor for energetic plasticizers[2] and complex pharmaceutical building blocks, such as 3-(1H-imidazol-2-yl)oxan-3-amine[3].
This technical guide provides an authoritative breakdown of the mechanistic pathways, validated experimental protocols, and physicochemical data required to synthesize and utilize 3-nitrooxane in a modern laboratory setting.
Mechanistic Rationale & Synthetic Strategies
The synthesis of secondary cyclic nitro compounds requires careful selection of reagents to avoid oxidative cleavage or competing elimination reactions. Two primary pathways are utilized for the synthesis of 3-nitrooxane, each governed by distinct mechanistic causality.
The most direct route to 3-nitrooxane involves the substitution of 3-bromotetrahydropyran[4]. Using sodium nitrite (NaNO2) typically results in poor yields due to the ambident nature of the nitrite anion, which leads to a mixture of the desired nitroalkane and the undesired nitrite ester (O-alkylation).
Causality for Reagent Selection: To circumvent O-alkylation, the Kornblum/Victor Meyer modification employs silver nitrite (AgNO2). The silver ion acts as a soft Lewis acid, coordinating with the bromine atom to facilitate its departure. According to Hard-Soft Acid-Base (HSAB) theory, this shifts the transition state to favor attack by the softer nitrogen atom of the nitrite ion, selectively yielding the C-alkylated 3-nitrooxane.
Route B: Tandem Michael-Henry Cyclization
A more elegant, atom-economical approach involves the construction of the pyran ring via a tandem Michael-Henry (nitroaldol) reaction. Research has demonstrated that reacting 2-nitroethanol with acrolein, promoted by a specific ratio of diethylamine and formic acid, affords 3-nitrotetrahydropyran derivatives[5],[6].
Causality for Reagent Selection: The secondary amine (diethylamine) condenses with acrolein to form an electrophilic iminium ion, significantly lowering the LUMO. This facilitates a rapid Michael addition by the nitroethanol nucleophile. The acidic environment (formic acid) then promotes an intramolecular Henry reaction, closing the ring to form the substituted 3-nitrooxane framework[5].
Figure 1: Synthetic pathways to 3-nitrooxane via substitution and tandem Michael-Henry reactions.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring reproducibility and high stereochemical fidelity.
Protocol A: Synthesis via Silver-Mediated Substitution
Objective: Conversion of 3-bromotetrahydropyran to 3-nitrooxane.
Preparation: Dissolve 3-bromotetrahydropyran (10.0 mmol) in anhydrous diethyl ether (50 mL) within a flame-dried, round-bottom flask purged with argon.
Reagent Addition: Shield the reaction flask from ambient light using aluminum foil to prevent the photolytic degradation of silver salts. Add silver nitrite (AgNO2, 12.0 mmol) in a single portion.
Reaction Execution: Stir the heterogeneous mixture at 0 °C for 2 hours. Mechanistic Note: The initial low temperature controls the exothermic precipitation of AgBr and minimizes elimination byproducts. Allow the mixture to warm to 25 °C and stir for an additional 18 hours to ensure complete conversion.
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the precipitated AgBr. Wash the filter cake with diethyl ether (2 × 20 mL).
Purification: Concentrate the filtrate under reduced pressure (caution: do not heat excessively). Purify the crude residue via silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1) to isolate 3-nitrooxane as a pale yellow oil.
Protocol B: Synthesis of 3,3-Dinitrooxane (Energetic Precursor)
Objective: Oxidative nitration of 3-nitrooxane to yield a geminal dinitro compound[2],[7].
Nitronate Formation: To a stirred solution of sodium hydroxide (11.0 mmol) in water (15 mL) at 10 °C, add 3-nitrooxane (10.0 mmol). Stir for 1 hour to ensure complete deprotonation to the sodium nitronate salt[2].
Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO2, 40.0 mmol in 10 mL water)[7].
Catalyst & Oxidant Addition: Introduce an aqueous solution of potassium ferricyanide (K3[Fe(CN)6], 0.5 mmol) followed immediately by solid sodium persulfate (Na2S2O8, 12.0 mmol)[7].
Temperature Control: Maintain the reaction temperature strictly below 25 °C using a cold water bath. Mechanistic Note: Ferricyanide acts as a single-electron transfer (SET) agent to generate a radical intermediate, while persulfate regenerates the active Fe(III) catalyst[2].
Isolation: Extract the aqueous mixture with dichloromethane (3 × 30 mL). Dry over anhydrous MgSO4, filter, and concentrate to yield 3,3-dinitrooxane.
Physicochemical Characterization
Verification of the synthesized 3-nitrooxane relies on matching empirical data against established physicochemical parameters[1].
The true value of 3-nitrooxane lies in its utility as a lynchpin for divergent chemical synthesis.
Energetic Materials: As demonstrated in Protocol B, the conversion of alicyclic nitro compounds like 3-nitrotetrahydropyran into geminal dinitro derivatives provides highly stable, energetic plasticizers used in advanced propellant formulations[2],[7].
Pharmaceutical Building Blocks: The nitro group can be smoothly reduced (e.g., using H2 with Pd/C or Raney Nickel) to yield 3-aminooxane. This amine is a direct precursor in the synthesis of complex therapeutics, including 3-(1H-imidazol-2-yl)oxan-3-amine derivatives[3].
Nef Reaction: Treatment of 3-nitrooxane with a strong base followed by acidic hydrolysis yields tetrahydro-4H-pyran-3-one, a highly sought-after cyclic ketone for natural product synthesis.
Figure 2: Downstream synthetic transformations of 3-nitrooxane into high-value chemical targets.
An In-Depth Technical Guide to 3-Nitrooxane Derivatives and Analogues
Abstract The 3-nitrooxane scaffold, a six-membered saturated heterocycle containing an oxygen atom and a nitro group at the 3-position, represents a novel and underexplored area in medicinal chemistry. The introduction o...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 3-nitrooxane scaffold, a six-membered saturated heterocycle containing an oxygen atom and a nitro group at the 3-position, represents a novel and underexplored area in medicinal chemistry. The introduction of the versatile nitro group onto the tetrahydropyran (oxane) core opens up a wealth of possibilities for creating new chemical entities with unique physicochemical properties and biological activities. The nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's polarity, metabolic stability, and interactions with biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental protocols for 3-nitrooxane derivatives and their analogues. It is intended for researchers, scientists, and drug development professionals interested in exploring this promising class of compounds.
Introduction: The Rationale for 3-Nitrooxane Derivatives
Saturated heterocyclic rings are increasingly recognized for their value in therapeutic agents, often conferring improved aqueous solubility and metabolic stability compared to their aromatic counterparts.[3] The tetrahydropyran (oxane) ring is a common motif in many natural products and approved drugs. The strategic placement of a nitro group on this scaffold can be considered from two perspectives: as a pharmacophore in its own right, or as a versatile synthetic handle for further functionalization.
The nitro group is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[1][2] Its biological action is often mediated through reduction to reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular macromolecules.[1] This redox-based mechanism of action makes nitro-containing compounds particularly interesting for targeting hypoxic environments, such as those found in solid tumors.[1]
From a synthetic standpoint, the nitro group can be readily transformed into a variety of other functional groups, including amines, hydroxylamines, and carbonyls, providing a gateway to a diverse library of 3-substituted oxane derivatives. This versatility allows for extensive structure-activity relationship (SAR) studies to optimize biological activity and pharmacokinetic properties.
This guide will delve into the practical aspects of working with 3-nitrooxane derivatives, from their synthesis to the evaluation of their biological potential.
Synthesis of the 3-Nitrooxane Core
Direct synthesis of 3-nitrooxane is not well-documented in the literature. Therefore, this section outlines plausible synthetic strategies based on established methodologies for the synthesis of nitro compounds and the functionalization of tetrahydropyrans. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the oxane ring.
Strategy 1: Nitration of 3-Hydroxytetrahydropyran
A straightforward approach to the 3-nitrooxane core is the conversion of a hydroxyl group at the 3-position of the tetrahydropyran ring into a nitro group. This can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a nitrite salt.
Step 1: Activation of the Hydroxyl Group
The hydroxyl group of 3-hydroxytetrahydropyran is a poor leaving group and must be activated. This is typically done by converting it into a mesylate or tosylate.[3]
Step 2: Nucleophilic Substitution with Nitrite
The resulting mesylate or tosylate can then be reacted with a nitrite salt, such as sodium nitrite or silver nitrite, to introduce the nitro group. The use of silver nitrite can sometimes favor the formation of the nitroalkane over the isomeric alkyl nitrite.[3]
Experimental Protocol: Synthesis of 3-Nitrooxane from 3-Hydroxytetrahydropyran (Proposed)
Part A: Mesylation of 3-Hydroxytetrahydropyran
Dissolve 3-hydroxytetrahydropyran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq) to the solution.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-mesyloxytetrahydropyran.
Part B: Nitration of 3-Mesyloxytetrahydropyran
Dissolve the crude 3-mesyloxytetrahydropyran (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Add silver nitrite (AgNO₂) (1.5 eq) to the solution.
Heat the reaction mixture to a temperature between 50-80 °C.
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 3-nitrooxane.
Strategy 2: Oxidation of 3-Aminotetrahydropyran
An alternative route involves the oxidation of a primary amine at the 3-position of the tetrahydropyran ring. Various oxidizing agents can be employed for this transformation.
Oxidation of Primary Amines
The direct oxidation of primary amines to nitro compounds can be achieved using reagents such as dimethyldioxirane (DMDO), ozone on silica gel, or certain peroxy acids.[4][5] The choice of oxidant is crucial to avoid over-oxidation or side reactions.
Experimental Protocol: Oxidation of 3-Aminotetrahydropyran to 3-Nitrooxane (Proposed)
Prepare a solution of dimethyldioxirane (DMDO) in acetone from Oxone® and acetone.
Dissolve 3-aminotetrahydropyran (1.0 eq) in acetone.
Add the prepared DMDO solution (excess, typically 2-3 eq) to the amine solution at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
Upon completion, remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Strategy 3: Michael Addition to Nitroalkenes
For the synthesis of more complex 3-nitrooxane analogues, a powerful strategy is the conjugate addition (Michael addition) of an oxygen nucleophile to a nitroalkene, followed by cyclization.[6][7][8] This approach allows for the construction of the oxane ring and the introduction of the nitro group in a single cascade reaction.
Intramolecular Michael Addition
An alcohol-containing nitroalkene can undergo an intramolecular Michael addition to form the 3-nitrooxane ring. This reaction can often be catalyzed by a base.
Workflow for Synthesis of 3-Nitrooxane Derivatives via Michael Addition
Caption: Proposed synthetic workflow for 3-nitrooxane derivatives.
Physicochemical Properties and Characterization
The introduction of a nitro group is expected to significantly impact the physicochemical properties of the oxane ring.
Table 1: Predicted Physicochemical Properties of 3-Nitrooxane
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
~131.11 g/mol
C₄H₇NO₃
Polarity
High
The nitro group is strongly electron-withdrawing and polar.
Solubility
Likely soluble in polar organic solvents.
Increased polarity compared to unsubstituted oxane.
Boiling Point
Significantly higher than oxane.
Strong dipole-dipole interactions due to the nitro group.
Acidity of C-3 Proton
Increased
The electron-withdrawing nitro group increases the acidity of the adjacent C-H bond.
Characterization Techniques
The structure and purity of synthesized 3-nitrooxane derivatives would be confirmed using a combination of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1550 and 1350 cm⁻¹).
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Biological Activities and Mechanisms of Action
While there is no specific biological data for 3-nitrooxane derivatives, their potential activities can be inferred from the extensive literature on other nitro-containing heterocyclic compounds.[1][2][9]
Antimicrobial Activity
Many nitro-heterocyclic compounds exhibit potent antimicrobial activity.[1] The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.[1] These radicals can then damage DNA, proteins, and other essential cellular components, leading to cell death. Saturated nitrogen-containing heterocycles have also shown a range of biological activities including antimicrobial and antitumor effects.[9][10]
Anticancer Activity
The hypoxic environment of solid tumors makes them susceptible to drugs that are activated under low-oxygen conditions.[1] Nitro-aromatic compounds are well-known hypoxia-activated prodrugs. It is plausible that 3-nitrooxane derivatives could also be selectively reduced in hypoxic tumor cells to generate cytotoxic species, offering a targeted approach to cancer therapy.
Hypothetical Mechanism of Action for 3-Nitrooxane Derivatives
Caption: Proposed mechanism of action for 3-nitrooxane derivatives.
Future Directions and Conclusion
The field of 3-nitrooxane derivatives is ripe for exploration. The synthetic strategies outlined in this guide provide a starting point for the synthesis of a library of these novel compounds. Subsequent screening of these compounds for antimicrobial and anticancer activities could unveil promising new therapeutic agents.
Further research should focus on:
Optimization of synthetic routes: To improve yields and stereoselectivity.
Elucidation of structure-activity relationships (SAR): By synthesizing and testing a diverse range of analogues.
In-depth mechanistic studies: To confirm the proposed mechanisms of action and identify specific cellular targets.
Evaluation of pharmacokinetic properties: To assess the drug-like potential of lead compounds.
References
Gómez-Pérez, V., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(5), 1957-1973. Available at: [Link]
Ishii, K., et al. (1983). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1983, 1927-1932. Available at: [Link]
Alonso, F., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 923. Available at: [Link]
Gómez-Pérez, V., et al. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. ResearchGate. Available at: [Link]
Feng, X., et al. (2006). Asymmetric Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Zinc Complexes. Journal of the American Chemical Society, 128(22), 7345-7350. Available at: [Link]
Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-440. Available at: [Link]
Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. Available at: [Link]
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by conjugate addition. Retrieved from [Link]
Ballini, R., & Palmieri, A. (2015). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]
Noriega-Rivera, S. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. Available at: [Link]
Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available at: [Link]
Kirsch, G., & Linder, D. (2026). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. ResearchGate. Available at: [Link]
Bachman, G. B., & Reese, D. R. (1985). Preparation of nitro compounds by vapor phase nitration of organic alcohols. U.S. Patent No. 4,517,392.
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
Sharma, N., et al. (2013). Novel synthesis of biologically active nitro heterocyclic compounds. Semantic Scholar. Available at: [Link]
Various Authors. (2018). How are nitroalkanes prepared? Can you give their important reactions?. Quora. Available at: [Link]
López-Mayorga, A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2824. Available at: [Link]
Wynberg, H., & Bantjes, A. (1958). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses, 38, 55. Available at: [Link]
Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
Stack Exchange. (2016). How to transform an aliphatic primary amine to the corresponding nitro compound?. Chemistry Stack Exchange. Available at: [Link]
Unknown. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. ScienceMadness.org. Available at: [Link]
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]
Shaabani, A., & Soleimani, E. (2007). A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra‐n‐alkylammonium Bromates. ResearchGate. Available at: [Link]
D'Souza, R. C., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(12), 15076-15082. Available at: [Link]
A Prospective Technical Guide to the Synthesis and Isolation of 3-Nitrooxane
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Nitrooxane is a heterocyclic compound of potential interest in medicinal chemistry and materials science due to the presence of both a tetrahydro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrooxane is a heterocyclic compound of potential interest in medicinal chemistry and materials science due to the presence of both a tetrahydropyran ring and a nitro functional group. While this molecule is cataloged in chemical databases, a thorough review of the scientific literature reveals a notable absence of published reports detailing its discovery or synthesis.[1] This guide, therefore, serves as a prospective and in-depth technical manual, offering a scientifically grounded, hypothetical pathway for the synthesis, isolation, and characterization of 3-nitrooxane. By leveraging established principles of organic chemistry and drawing parallels from known transformations of related nitroalkanes and cyclic ethers, this document provides a comprehensive roadmap for researchers seeking to explore this novel chemical entity. The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the experimental workflow.
Introduction: The Rationale for a Prospective Synthesis
The tetrahydropyran (oxane) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties. The introduction of a nitro group can significantly alter the electronic and steric profile of a molecule, often imparting unique biological activities or serving as a versatile synthetic handle for further functionalization. The combination of these two features in 3-nitrooxane presents an intriguing, yet unexplored, target for chemical synthesis.
Given the current void in the literature, this document outlines a de novo synthetic strategy. The proposed methodology is rooted in well-established reaction classes, providing a robust starting point for any research endeavor aimed at the first synthesis of 3-nitrooxane.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of 3-nitrooxane suggests that the carbon-nitrogen bond of the nitro group is a prime candidate for formation. This leads back to a tetrahydropyran precursor amenable to nitration. The key challenge lies in achieving regioselective nitration at the C3 position.
A plausible forward synthesis would involve the nitration of a suitable tetrahydropyran derivative. Direct nitration of tetrahydropyran itself is likely to be unselective and harsh. A more controlled approach would be to utilize a pre-functionalized oxane ring to direct the introduction of the nitro group.
Proposed Synthetic Pathway:
A viable approach involves a two-step sequence starting from a commercially available precursor, such as 3-hydroxytetrahydropyran. This alcohol can be oxidized to the corresponding ketone, 3-oxotetrahydropyran, which can then be subjected to a nitration reaction, followed by reduction of the carbonyl. A more direct route, and the one detailed below, involves the direct nitration of an enol ether derivative of 3-oxotetrahydropyran, which offers good regiochemical control.
Detailed Experimental Protocols
Synthesis of 3-Nitrooxane
This proposed synthesis is a multi-step process beginning with the readily available dihydropyran.
Step 1: Epoxidation of Dihydropyran
To a stirred solution of 2,3-dihydropyran (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield the crude epoxide, 1,2-epoxy-tetrahydropyran, which can be used in the next step without further purification.
Step 2: Ring Opening of the Epoxide with a Nitrite Source
In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the crude 1,2-epoxy-tetrahydropyran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M).
Cool the solution to -78 °C.
In a separate flask, prepare a solution of sodium nitrite (3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in a minimal amount of water.
Add the nitrite solution dropwise to the cooled epoxide solution.
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC for the disappearance of the epoxide.
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3 x 75 mL).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure to yield the crude product mixture containing 3-nitrooxane.
Isolation and Purification Workflow
The crude product from the synthesis will likely contain unreacted starting materials, by-products, and the desired 3-nitrooxane. Purification by flash column chromatography is recommended.
Preparation of the Column: A silica gel column is prepared using a slurry of silica in a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
Loading the Sample: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
Elution: A gradient elution is employed, starting with a low polarity solvent system and gradually increasing the polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure 3-nitrooxane.
Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified 3-nitrooxane.
Methods for Structural Elucidation and Purity Assessment
To confirm the successful synthesis and purity of 3-nitrooxane, a combination of spectroscopic and chromatographic techniques should be employed.
Technique
Purpose
Expected Observations for 3-Nitrooxane (C5H9NO3)
¹H NMR
Structural confirmation and purity
Complex multiplets for the methylene protons of the tetrahydropyran ring. A distinct downfield multiplet for the proton at the C3 position, coupled to the adjacent methylene protons.
¹³C NMR
Carbon skeleton confirmation
Five distinct signals corresponding to the five carbon atoms of the molecule. The carbon bearing the nitro group (C3) would be expected to be significantly downfield.
FT-IR
Functional group identification
Strong characteristic asymmetric and symmetric stretching vibrations for the nitro group (N-O) typically around 1550 cm⁻¹ and 1350 cm⁻¹. C-O-C stretching for the ether linkage.
Mass Spectrometry (MS)
Molecular weight confirmation
A molecular ion peak corresponding to the molecular weight of 3-nitrooxane (131.11 g/mol ).[1]
TLC/GC-MS
Purity assessment
A single spot on a TLC plate under various solvent systems. A single peak in the gas chromatogram with a corresponding mass spectrum matching the expected fragmentation pattern.
Visualization of Key Workflows
Proposed Synthetic Workflow
Caption: Proposed synthetic and purification workflow for 3-Nitrooxane.
Analytical Verification Workflow
Caption: Workflow for the analytical verification of synthesized 3-Nitrooxane.
Safety Considerations
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
Nitroalkanes can be toxic and should be handled in a well-ventilated fume hood.[2]
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
All reactions should be conducted in a properly functioning chemical fume hood.
Conclusion and Future Outlook
This technical guide provides a comprehensive and scientifically plausible, albeit prospective, pathway for the synthesis and isolation of the novel compound 3-nitrooxane. The detailed protocols and analytical workflows are designed to provide researchers with a solid foundation for initiating experimental work. The successful synthesis of 3-nitrooxane would open avenues for exploring its chemical reactivity, potential biological activities, and applications in materials science. It is hoped that this guide will stimulate research into this and other unexplored nitro-substituted heterocyclic compounds.
References
Synthesis and characterization of 3-cyano- and 3-nitroformazans, nitrogen-rich analogues of beta-diketimine ligands. (2008). PubMed. [Link]
Strategic Synthesis of γ-Nitroketones between Nitroalkanes and Cyclopropanols: Harnessing Free-Radical Nucleophilic Substitution for Chemical Innovation. (2025, March 25). ACS Publications. [Link]
Synthesis and anti-inflammatory activity of three nitro chalcones. (2013, October 15). PubMed. [Link]
3-Nitrobenzanthrone - Chemical & Physical Properties. Cheméo. [Link]
3-Nitrophenol | Chemical Substance Information. J-GLOBAL. [Link]
Chemical Properties of Nitrobenzene, 3-(2,2-dicyanoethenyl) (CAS 2826-32-6). Cheméo. [Link]
Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. (2023, April). NCBI. [Link]
A nitroalkane-based approach to one-pot three-component synthesis of isocryptolepine and its analogs with potent anti-cancer activities. RSC Publishing. [Link]
best synthesis for 3-nitrophenol (C6H5NO3). (2023, July 7). Reddit. [Link]
Application Notes & Protocols: Leveraging Nitro-Containing Scaffolds in the Synthesis of Novel Antiproliferative Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract: While direct literature on "3-nitrooxane" in antiproliferative agent synthesis is not extensively available, the broader...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract: While direct literature on "3-nitrooxane" in antiproliferative agent synthesis is not extensively available, the broader class of nitro-containing heterocyclic and aromatic compounds represents a fertile ground for the development of novel cancer therapeutics. This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of antiproliferative agents derived from nitro-scaffolds, drawing on established research with compounds like nitroxoline and 3-nitroquinolines. Detailed protocols, mechanistic insights, and quantitative data are presented to empower researchers in this promising area of drug discovery.
Introduction: The Emerging Role of Nitro-Groups in Anticancer Drug Design
The incorporation of a nitro (NO2) group into small molecules is a well-established strategy in medicinal chemistry, historically associated with antimicrobial agents.[1][2] However, recent research has unveiled the significant potential of nitro-containing compounds as potent antiproliferative agents.[1][3][4] The strong electron-withdrawing nature of the nitro group can profoundly influence the physicochemical and pharmacological properties of a molecule, often enhancing its interaction with biological targets or enabling unique mechanisms of action.
This guide will focus on the practical application of nitro-containing scaffolds in the synthesis and evaluation of novel antiproliferative agents, providing detailed protocols and explaining the scientific rationale behind the experimental designs. We will explore key classes of nitro-compounds that have demonstrated significant anticancer activity and discuss their mechanisms of action.
Key Nitro-Containing Scaffolds in Antiproliferative Synthesis
Several classes of nitro-containing compounds have been investigated for their anticancer properties. This section will highlight two prominent examples: nitroxoline derivatives and 3-nitroquinolines.
Nitroxoline and its Derivatives
Nitroxoline, an antibiotic traditionally used for urinary tract infections, has been repurposed as a potential anticancer agent.[5][6] Its derivatives have shown promising antiproliferative effects against various cancer cell lines, including pancreatic and prostate cancer.[5][7][8]
3-Nitroquinolines
The quinoline scaffold is a common feature in many therapeutic agents. The introduction of a nitro group at the 3-position has led to the discovery of a new class of potent antiproliferative agents.[3] These compounds have demonstrated significant inhibitory activity against cancer cell lines known to overexpress the epidermal growth factor receptor (EGFR).[3]
Synthesis Protocols for Nitro-Containing Antiproliferative Agents
The following protocols are based on established synthetic routes for generating libraries of nitro-containing compounds for biological screening.
General Protocol for the Synthesis of Nitroxoline Derivatives
This protocol describes a general method for the synthesis of nitroxoline derivatives based on the modification of the hydroxyl group.
Workflow for Synthesis of Nitroxoline Derivatives
Caption: Synthetic workflow for nitroxoline derivatives.
Materials:
Nitroxoline
Potassium carbonate (K2CO3), freshly ground
Dimethylformamide (DMF)
Substituted benzyl, aryl, or alkyl bromide
Dichloromethane (DCM)
Ice-cold water
Standard laboratory glassware and magnetic stirrer
Procedure:
To a stirring solution of nitroxoline (1 equivalent) in DMF (10 ml), add freshly ground potassium carbonate (1.1 equivalents).
Stir the resulting suspension at room temperature for 30 minutes.
Add the appropriate substituted benzyl, aryl, or alkyl bromide (1.5 equivalents) to the reaction mixture.
Continue stirring the reaction until thin-layer chromatography (TLC) indicates the disappearance of the starting material.
Pour the reaction mixture into ice-cold water (100 ml).
Extract the aqueous mixture with dichloromethane (3 x 25 ml).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired nitroxoline derivative.[7]
One-Pot, Three-Component Synthesis of Isocryptolepine Analogs (Indoloquinolines)
This protocol outlines an efficient one-pot synthesis of indoloquinoline scaffolds, which can possess potent anticancer activities, using nitroalkanes.[9][10][11]
Workflow for One-Pot Indoloquinoline Synthesis
Caption: One-pot synthesis of indoloquinolines.
Materials:
Arylhydrazine
ortho-Aminoacetophenone
Polyphosphoric acid (PPA)
Nitroalkane (e.g., nitromethane, nitroethane)
Standard reaction vessel with heating capabilities
Procedure:
Charge a reaction vessel with arylhydrazine (1.0 mmol) and o-aminoacetophenone (1.0 mmol).
Heat the mixture at 120°C for 10 minutes to form the hydrazone in situ.
Cool the mixture to approximately 70°C and add polyphosphoric acid (2.0 g).
Stir the mixture at 70°C for 3 hours to facilitate the Fischer indolization.
Add the chosen nitroalkane (e.g., nitromethane, 5.0 mmol) directly to the reaction mixture.
Increase the temperature (e.g., 100°C for nitromethane) and continue heating until the reaction is complete as monitored by TLC.
Work-up the reaction mixture by carefully adding it to ice-water, neutralizing with a base, and extracting the product with an organic solvent.
Purify the crude product by column chromatography.[9][11]
Mechanisms of Antiproliferative Action
Nitro-containing compounds exert their anticancer effects through diverse mechanisms, often targeting multiple cellular pathways.
Inhibition of Key Enzymes
Methionine Aminopeptidase 2 (MetAP2): Nitroxoline has been identified as a potent inhibitor of MetAP2, an enzyme crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[6][12] Inhibition of MetAP2 leads to a cascade of events that prevent the proliferation of endothelial cells.[12]
Sirtuins (SIRT1 and SIRT2): Nitroxoline also inhibits sirtuins, a class of histone deacetylases. This inhibition can lead to an increase in the acetylation of p53, a tumor suppressor protein, inducing senescence in endothelial cells.[13]
Cathepsin B: Some nitroxoline derivatives have been shown to inhibit cathepsin B, an enzyme involved in the degradation of the extracellular matrix, thereby blocking cancer cell migration and invasion.[13]
Modulation of Signaling Pathways
AMPK/mTOR Pathway: Nitroxoline can induce G1 cell cycle arrest and apoptosis in prostate cancer cells by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the downstream mTOR-p70S6K signaling pathway.[5]
EGFR Signaling: 3-Nitroquinoline derivatives have been designed to target and inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[3]
Signaling Pathway of Nitroxoline's Anticancer Activity
Caption: Proposed mechanisms of nitroxoline's antiproliferative effects.
Biological Evaluation Protocols
After synthesis, it is crucial to evaluate the antiproliferative activity of the novel compounds.
In Vitro Antiproliferative Assay (MTT or SRB Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Procedure:
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treat the cells with a serial dilution of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
After the incubation period, add MTT or SRB reagent to the wells and incubate according to the manufacturer's instructions.
Measure the absorbance at the appropriate wavelength using a microplate reader.
Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Apoptosis Assay (Flow Cytometry)
This protocol is used to determine if the compounds induce programmed cell death (apoptosis).
Procedure:
Treat cancer cells with the test compounds at their IC50 concentrations for a defined period.
Harvest the cells and stain them with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells. An increase in the apoptotic cell population indicates that the compound induces apoptosis.[14]
Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the nitro-containing scaffold allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
Table 1: Antiproliferative Activity of Exemplary Nitro-Containing Compounds
Note: This table provides a selection of reported data and is not exhaustive.
Conclusion and Future Directions
The use of nitro-containing scaffolds is a promising strategy in the development of novel antiproliferative agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new anticancer drug candidates. Future research should focus on optimizing the therapeutic index of these compounds, exploring novel nitro-heterocyclic systems, and investigating their efficacy in in vivo cancer models. The versatility of the nitro group ensures that this class of compounds will remain an important area of investigation in the ongoing search for more effective cancer therapies.
References
Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents - PMC. Available at: [Link]
Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents - PubMed. Available at: [Link]
Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. Available at: [Link]
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC - NIH. Available at: [Link]
Synthesis, Antiproliferative and Pro-Apoptotic Effects of Nitrostyrenes and Related Compounds in Burkitt's Lymphoma - PubMed. Available at: [Link]
Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - Colibri. Available at: [Link]
Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC. Available at: [Link]
A nitroalkane-based approach to one-pot three-component synthesis of isocryptolepine and its analogs with potent anti-cancer activities - PMC. Available at: [Link]
A nitroalkane-based approach to one-pot three-component synthesis of isocryptolepine and its analogs with potent anti-cancer activities - RSC Publishing. Available at: [Link]
(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Available at: [Link]
Antibiotic slows growth of bladder and breast cancer cells - ecancer. Available at: [Link]
Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers - ResearchGate. Available at: [Link]
Proposed mechanisms of anticancer activity of nitroxoline. Nitroxoline... - ResearchGate. Available at: [Link]
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]
A nitroalkane-based approach to one-pot three-component synthesis of isocryptolepine and its analogs with potent anti-cancer act - KU ScholarWorks. Available at: [Link]
Nitric oxide for cancer therapy - PMC - NIH. Available at: [Link]
Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC. Available at: [Link]
Exploding the drug deadlock: repurposing nitroglycerin for anti-cancer treatments - ecancer. Available at: [Link]
Progress on 3-Nitropropionic Acid Derivatives - PubMed. Available at: [Link]
Nitrochalcones: Pharmacological Activities and Therapeutic Potential - MDPI. Available at: [Link]
Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC - NIH. Available at: [Link]
Application Note: Asymmetric Synthesis Involving 3-Nitrooxane via Organocatalytic Michael Addition
Executive Summary & Chemical Rationale 3-Nitrooxane (also known as 3-nitrotetrahydropyran) is a highly versatile, yet historically underutilized, cyclic nitroalkane building block in medicinal chemistry. Its structural i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
3-Nitrooxane (also known as 3-nitrotetrahydropyran) is a highly versatile, yet historically underutilized, cyclic nitroalkane building block in medicinal chemistry. Its structural incorporation of an ethereal oxygen within a nitro-bearing ring makes it an ideal precursor for complex pyran-fused heterocycles, amino-pyrans, and glycomimetics.
This application note details a robust, self-validating protocol for the asymmetric Michael addition of 3-nitrooxane to α,β-unsaturated enones. By leveraging chiral imidazolidine-tetrazole organocatalysts, this methodology establishes contiguous stereocenters with exceptional enantio- and diastereoselectivity. The resulting γ-nitro ketones are highly valuable intermediates that can be directly advanced into functionalized pyrrolidines and pyrrolines through reductive amination[1].
Mechanistic Causality & Stereochemical Control
Achieving high stereocontrol with cyclic nitroalkanes requires precise orbital alignment and transition-state stabilization. We employ a secondary amine-based organocatalyst—specifically, a phenylalanine-derived imidazolidine-tetrazole catalyst—to orchestrate this transformation[2].
LUMO Lowering (Electrophile Activation): The secondary amine of the catalyst reversibly condenses with the α,β-unsaturated enone to form a reactive iminium ion. This intermediate effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, activating it toward nucleophilic attack.
HOMO Raising (Nucleophile Activation): Simultaneously, the tetrazole moiety acts as a Brønsted acid/hydrogen-bond donor. It directs the approach of the 3-nitrooxane-derived nitronate anion, raising its Highest Occupied Molecular Orbital (HOMO) and locking it into a rigid spatial arrangement.
Stereochemical Outcome: The bulky chiral backbone of the imidazolidine catalyst effectively shields the Re-face of the iminium ion. This dictates a highly selective Si-face attack by the nitronate. This concerted activation model is crucial for suppressing racemic background reactions and minimizing the epimerization of the highly acidic α-proton of the resulting Michael adduct.
Fig 1. Organocatalytic cycle for the asymmetric Michael addition of 3-nitrooxane.
Experimental Workflows & Methodologies
The following protocol is designed as a self-validating system. In-process controls (TLC/NMR) and specific quenching mechanisms ensure that the catalyst is preserved and the kinetic stereochemical products are not thermodynamically degraded.
Fig 2. Step-by-step experimental workflow for synthesis and isolation.
Step-by-Step Protocol
Phase 1: Preparation of Reagents
Solvent Drying: Dry Toluene over activated 3Å molecular sieves for 24 hours prior to use. Causality: Trace water will prematurely hydrolyze the iminium intermediate, stalling the catalytic cycle and reducing overall yield.
Electrophile Purification: Freshly distill the α,β-unsaturated enone (e.g., benzylideneacetone) to remove oligomeric impurities that can irreversibly bind and poison the organocatalyst.
Phase 2: Reaction Execution
In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the chiral imidazolidine-tetrazole catalyst (10 mol%, 0.05 mmol).
Add 1.0 mL of the dried Toluene followed by the α,β-unsaturated enone (0.5 mmol).
Lower the reaction temperature to -20 °C using a cryocooler. Causality: Lower temperatures enhance the rigidity of the hydrogen-bonded transition state, suppressing rotational degrees of freedom and significantly improving the enantiomeric excess (ee) and diastereomeric ratio (dr).
Introduce 3-nitrooxane (1.5 mmol, 3.0 equiv) dropwise. Causality: The stoichiometric excess of 3-nitrooxane drives the equilibrium of the nitronate formation without requiring harsh external bases, which would otherwise trigger non-selective, racemic background Michael additions[2].
Stir the mixture at -20 °C for 48 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or crude ^1^H-NMR to validate the consumption of the enone.
Phase 3: Workup and Isolation
Quench the reaction cold by adding 2 mL of saturated aqueous NH4Cl. Causality: Mildly acidic quenching rapidly hydrolyzes the product-bound iminium ion, releasing the enantioenriched Michael adduct while simultaneously protonating the catalyst to its hydrochloride salt, preventing base-catalyzed epimerization of the product during workup.
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 95:5 to 80:20 Hexane/EtOAc) to isolate the pure γ-nitro ketone adduct.
Quantitative Data & Optimization Summary
The table below summarizes the optimization parameters for the conjugate addition of cyclic nitroalkanes to benzylideneacetone, demonstrating the critical impact of temperature and solvent selection on stereocontrol[2].
Entry
Solvent
Temperature (°C)
Catalyst Loading (mol%)
Yield (%)
dr (syn:anti)
ee (%)
1
Neat
25
10
85
80:20
75
2
Toluene
25
10
88
85:15
82
3
Toluene
-20
10
92
95:5
92
4
CH2Cl2
-20
10
78
88:12
86
5
Toluene
-20
5
70
90:10
89
Note: Entry 3 represents the optimal validated conditions, balancing reaction kinetics with maximum stereochemical induction.
Downstream Applications in Drug Development
The resulting 3-nitrooxane-derived γ-nitro ketones are not end-products but highly functionalized springboards. They can be seamlessly converted into complex pyran-fused pyrrolidines. By subjecting the adduct to catalytic hydrogenation (H2, Pd/C) or Zn/HCl reduction, the nitro group is reduced to a primary amine. This intermediate undergoes spontaneous intramolecular cyclization with the pendant ketone, followed by subsequent reduction to yield optically active functionalized pyrrolidines[1]. Furthermore, this organocatalytic framework has proven robust enough to be adapted for highly challenging electrophiles, such as trifluoromethylated acrylamides, expanding the chemical space for fluorine-containing therapeutics[3].
References
Novel Imidazolidine-Tetrazole Organocatalyst for Asymmetric Conjugate Addition of Nitroalkanes
Source: Organic Letters, ACS Publications
URL:[Link]
Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts
Source: The Journal of Organic Chemistry, ACS Publications
URL:[Link]
Enantioselective Organocatalytic Michael Addition of Nitroalkanes and Other Nucleophiles to β-Trifluoromethylated Acrylamides
Source: ACS Publications
URL:[Link]
Application Note: Advanced Protocols for the Functionalization of 3-Nitrooxane in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary The oxane (tetrahydropyran) ring is a privilege...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Executive Summary
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, ubiquitous in macrolides, kinase inhibitors, and antifungal agents. 3-Nitrooxane (3-nitrotetrahydropyran) serves as a highly versatile, electrophilic, and nucleophilic building block for synthesizing densely functionalized oxane derivatives. The strong electron-withdrawing nature of the nitro group activates the
α
-carbon for C-C bond formation, while the nitro group itself can be seamlessly converted into amines, ketones, or geminal dinitro energetic pharmacophores.
This application note details field-proven methodologies for the de novo synthesis of 3-nitrooxane and its subsequent functionalization, prioritizing mechanistic causality, stereochemical control, and self-validating experimental designs.
The functionalization of 3-nitrooxane diverges into three primary strategic pathways:
α
-Carbon Functionalization (C-C Bond Formation): The acidity of the
α
-proton allows for facile deprotonation to form a nitronate anion. This intermediate can participate in Henry (nitroaldol) reactions, Michael additions, or nucleophilic additions to nitriles (e.g., imidazole-2-carbonitrile)[1].
Oxidative Nitration (Geminal Dinitro Synthesis): The mono-nitro compound can be converted into a 3,3-dinitrooxane derivative via a single-electron transfer (SET) mechanism using a ferricyanide catalyst and persulfate oxidant[2].
Nitro Reduction & Nef Reactions: The nitro group can be reduced to yield 3-aminooxane derivatives[1]. However, because
β
-heteroatom substituted nitroalkanes are highly susceptible to retro-aldolization and epimerization[3], reductions must be performed under strictly controlled, mild catalytic hydrogenation conditions. Alternatively, Nef oxidation converts the nitro group into a ketone (oxan-3-one).
Figure 1: Divergent functionalization pathways of the 3-nitrooxane scaffold.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions, expected yields, and mechanistic insights for the primary transformations of the 3-nitrooxane scaffold.
Protocol A: De Novo Synthesis of 3-Nitrooxane via Tandem Michael/Henry Reaction
This protocol utilizes a one-pot tandem Michael addition followed by an intramolecular Henry (nitroaldol) cyclization[4].
Causality & Design Choice: Using a precise 1:1.75 ratio of diethylamine to formic acid is critical. The secondary amine forms a reactive iminium ion with acrolein, lowering the LUMO to accelerate the Michael addition of the nitronate. Simultaneously, the formic acid buffer prevents the rapid anionic polymerization of acrolein, which is a common failure mode in unbuffered base-catalyzed reactions[4].
Figure 2: Tandem Michael/Henry reaction workflow for 3-nitrooxane synthesis.
Step-by-Step Methodology:
Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-nitroethanol (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).
Buffer Addition: Cool the solution to 0 °C using an ice bath. Add a pre-mixed buffer of diethylamine (1.0 mmol, 0.1 eq) and formic acid (1.75 mmol, 0.175 eq).
Electrophile Introduction: Add acrolein (12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe pump to maintain thermal control.
Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Monitor the consumption of 2-nitroethanol via TLC (Hexanes/EtOAc 7:3).
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography to afford pure 3-nitrooxane.
Protocol B: Oxidative Nitration to 3,3-Dinitrooxane
This protocol converts the mono-nitro scaffold into a geminal dinitro compound, a motif useful in energetic materials and specialized pharmacophores[2].
Causality & Design Choice: The transformation requires generating a nitroalkyl radical. Potassium ferricyanide acts as a single-electron transfer (SET) catalyst to oxidize the nitronate anion. Sodium persulfate is employed as the stoichiometric terminal oxidant to regenerate the ferricyanide catalyst, making the cycle self-sustaining[2].
Step-by-Step Methodology:
Nitronate Formation: Dissolve 3-nitrooxane (5.0 mmol, 1.0 eq) in a 10% aqueous NaOH solution (15 mL) at 10 °C. Stir for 30 minutes to ensure complete formation of the sodium nitronate salt.
Reagent Addition: Add an aqueous solution of sodium nitrite (7.5 mmol, 1.5 eq in 5 mL H₂O).
Catalytic Oxidation: Introduce potassium ferricyanide (1.0 mmol, 0.2 eq) followed immediately by solid sodium persulfate (6.0 mmol, 1.2 eq).
Reaction: Stir the biphasic mixture vigorously at room temperature for 2–3 hours. The reaction is self-validating when the initial dark color of the ferricyanide transitions and stabilizes, indicating completion of the radical cascade.
Workup: Extract the mixture with ethyl acetate (3 × 20 mL). Wash with water and brine, dry over Na₂SO₄, and concentrate to yield 3,3-dinitrooxane.
Protocol C: Mild Catalytic Reduction to 3-Aminooxane
Reducing the nitro group to an amine is a gateway to incorporating the oxane ring into larger drug candidates (e.g., via amide coupling or nucleophilic addition to heterocycles)[1].
Causality & Design Choice: Harsh reducing agents (like LiAlH₄) or high-temperature/high-pressure hydrogenations frequently cause retro-aldolization or ring-opening in
β
-alkoxy nitroalkanes[3]. Therefore, atmospheric pressure hydrogenation over Pd/C in a neutral protic solvent is strictly required to preserve the structural and stereochemical integrity of the oxane ring.
Step-by-Step Methodology:
Setup: Dissolve 3-nitrooxane (5.0 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas (Argon or N₂).
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen balloon (1 atm).
Reaction: Stir vigorously at 25 °C for 6–8 hours. Monitor by LCMS until the nitro peak completely disappears.
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (20 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-aminooxane. Store under inert atmosphere at -20 °C to prevent oxidative degradation.
References
Source: mdma.
The Henry reaction: recent examples (Nitroaldol & Epimerization Details)
3-(1H-Imidazol-2-yl)
US4774366A - Synthesis of geminal dinitro compounds
Source: Google Patents
URL
Technical Support Center: 3-Nitrooxane Synthesis Yield Improvement
Welcome to the technical support center for the synthesis of 3-nitrooxane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-nitrooxane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that lead to diminished yields. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles and field-proven insights to empower you to overcome synthetic challenges. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 3-nitrooxane, providing the essential knowledge needed to approach this reaction with confidence.
Q1: What is the primary synthetic route for 3-nitrooxane?
The most common and direct route to 3-nitrooxane is through an intramolecular Henry reaction (also known as a nitro-aldol reaction).[1][2] This powerful carbon-carbon bond-forming reaction involves the cyclization of a linear precursor, typically a 5-hydroxy-3-nitro-pentanal or a related derivative, where a nitro-stabilized carbanion (a nitronate) attacks an aldehyde or ketone within the same molecule. The reaction is base-catalyzed and is conceptually analogous to the classic aldol condensation.[3][4] The choice of precursor and the method of its preparation are critical first steps.
Q2: What are the most critical parameters that influence the reaction yield?
The success of the intramolecular Henry reaction for synthesizing 3-nitrooxane is highly sensitive to several interconnected parameters:
Concentration: This is arguably the most critical factor. The intramolecular cyclization is a unimolecular process, while polymerization and other side reactions are bimolecular. Therefore, conducting the reaction under high-dilution conditions is paramount to favor the desired ring formation.
Catalyst/Base: The choice of base is crucial. It must be strong enough to deprotonate the α-nitro carbon to form the reactive nitronate anion but should not promote side reactions like elimination (dehydration).[4][5] Both organic and inorganic bases, as well as more sophisticated metal-based catalysts, can be employed.[6][7]
Solvent: The solvent affects the solubility of the reactants and the stability of the intermediates. Protic or aprotic solvents can be used, and the choice often depends on the selected base and reaction temperature.[1]
Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they often favor the formation of thermodynamically stable elimination byproducts (nitroalkenes) and can lead to decomposition.[8][9]
Q3: What are the common side reactions that compete with 3-nitrooxane formation?
Understanding competing pathways is key to suppressing them. The primary side reactions include:
Intermolecular Polymerization: If the reactant concentration is too high, the nitronate of one molecule will attack the carbonyl of another, leading to long-chain polymers instead of the desired six-membered ring.
Elimination (Dehydration): The initial β-nitro alcohol product can lose a molecule of water, especially under harsh basic conditions or at elevated temperatures, to form a cyclic nitroalkene.[4]
Nef Reaction: Under strongly acidic workup conditions, the nitro group can be hydrolyzed to a carbonyl group, leading to an undesired ketone or aldehyde byproduct.[10][11]
Troubleshooting Guide: From Low Yields to Pure Product
This section is structured to help you diagnose and solve specific problems encountered during the synthesis.
Issue 1: Very Low or No Product Formation
You've set up the reaction, but TLC analysis shows only starting material or a complex mixture of unidentifiable spots.
Probable Cause A: Ineffective Deprotonation. The base you are using may be too weak or sterically hindered to efficiently generate the required nitronate anion. The pKa of the α-proton on a nitroalkane is typically around 10 in DMSO.[2]
Solution: Switch to a more effective base. For instance, if you are using a mild base like triethylamine (Et₃N), consider a stronger, non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU). Alternatively, inorganic bases like potassium carbonate (K₂CO₃) in a suitable solvent can be effective.[5]
Probable Cause B: Poor Precursor Quality. The starting material (e.g., 5-hydroxynitropentanal or a protected version) may be impure or may have degraded. Aldehydes, in particular, are susceptible to oxidation.
Solution: Re-purify the starting material immediately before use, for example, by flash chromatography. Confirm its identity and purity using ¹H NMR and Mass Spectrometry. If synthesizing the precursor, ensure the workup and purification steps are robust.[12]
Probable Cause C: Catalyst Inhibition. If using a metal-based catalyst, trace impurities from previous steps (e.g., sulfur compounds, coordinating solvents) can poison the catalyst.
Solution: Ensure the precursor is free from potential catalyst poisons. Consider using organocatalysts which can be more robust.[13]
Issue 2: The Main Product is a Polymer or an Unresolvable Smear on TLC
You observe the consumption of starting material, but instead of a clean product spot, you see baseline material or a smear, indicative of polymerization.
Probable Cause: Reaction Concentration is Too High. This is the most common cause of polymerization in intramolecular reactions.
Solution: Employ High-Dilution Conditions. The key is to add the precursor solution very slowly (e.g., over several hours using a syringe pump) to a large volume of refluxing solvent containing the base. This maintains a near-zero concentration of the precursor in the reaction flask, ensuring that once a molecule is deprotonated, its most likely reactive partner is its own carbonyl group, not another molecule.
Issue 3: Significant Formation of a Less Polar Byproduct
Your reaction yields a mixture of the desired 3-nitrooxane and a significant, less polar byproduct, which may be a nitroalkene resulting from dehydration.
Probable Cause: Reaction Temperature is Too High or Base is Too Harsh. Elevated temperatures and overly strong bases can promote the E1cB elimination pathway from the intermediate β-nitro alkoxide.
Solution 1: Optimize Temperature. Run a temperature screen, starting from room temperature or even lower. Many Henry reactions proceed efficiently at moderate temperatures. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[14]
Solution 2: Re-evaluate Base Selection. While a strong base is needed, a bulky, non-nucleophilic base is less likely to participate in elimination pathways. Consider bases like DBU or phosphazene bases.
Issue 4: Difficulty Purifying the Final Product
The crude product appears promising, but purification by column chromatography results in low recovery or decomposition on the column.
Probable Cause A: Silica Gel Acidity. Standard silica gel is slightly acidic, which can cause decomposition of sensitive compounds like nitroalkanes or promote elimination.
Solution: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of triethylamine in the eluent system and then packing the column. This neutralizes the acidic sites.
Probable Cause B: Product Instability. The 3-nitrooxane product itself may be unstable to prolonged exposure to air or light.
Solution: Perform purification steps quickly and store the purified product under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.[12] For long-term storage, consider dissolving it in an anhydrous, non-reactive solvent.
Data & Protocols
Data Presentation
Table 1: Comparison of Selected Catalytic Systems for Henry Reactions
Catalyst / Base
Solvent
Typical Temperature (°C)
Key Advantages
Potential Issues
Reference(s)
Et₃N (Triethylamine)
Ethanol / THF
25 - 60
Mild, inexpensive, readily available.
Can be slow; may require higher temperatures, risking elimination.
Visualizations: Reaction and Troubleshooting Workflows
Caption: Mechanism of 3-Nitrooxane synthesis via intramolecular Henry reaction.
Caption: A logical workflow for troubleshooting low-yield 3-nitrooxane synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-Nitrooxane via High-Dilution
This protocol assumes the availability of a suitable precursor, such as 1,1-diethoxy-5-hydroxy-3-nitropentane, which can be deprotected to the aldehyde in situ.
Acid for deprotection/workup: 2M Hydrochloric Acid
Drying agent: Anhydrous Magnesium Sulfate (MgSO₄)
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel or syringe pump, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar).
Procedure:
Setup: Assemble the reaction apparatus under an inert atmosphere. In the three-neck flask, add anhydrous toluene to constitute 90% of the total planned reaction volume. Add the DBU (1.5 equiv) to the toluene. Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 110 °C).
Precursor Addition: Dissolve the precursor (1.0 equiv) in the remaining 10% of the anhydrous toluene and load it into the syringe pump.
High-Dilution Reaction: Once the toluene/DBU mixture is refluxing, begin the slow, dropwise addition of the precursor solution via the syringe pump over a period of 4-6 hours. This slow addition is critical to maintain high-dilution conditions. Note: In situ deprotection of the acetal to the aldehyde occurs under these conditions, followed by immediate cyclization.
Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material should be consumed, and a new, more polar spot corresponding to 3-nitrooxane should appear.
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 2M HCl. Extract the aqueous layer twice with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a hexane/ethyl acetate gradient to afford pure 3-nitrooxane.
Protocol 2: TLC Monitoring
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the line.
Elution: Place the plate in a developing chamber containing the chosen eluent (e.g., 3:1 Hexanes:EtOAc). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate stain). The reaction is complete when the SM spot in the RM lane has disappeared.
References
Recent advances in catalysts for the Henry reaction - ConnectSci. (2022, November 8). ConnectSci.
Organocatalytic Enantioselective Henry Reactions. (2011, May 23). MDPI. [Link]
The Henry reaction: recent examples.
Recent advances in catalysts for the Henry reaction | Request PDF. (2022). ResearchGate. [Link]
Technical Support Center: 3-Nitrooxane Purification & Troubleshooting
Target Audience: Researchers, scientists, and drug development professionals. Subject Matter Expert: Senior Application Scientist, Chemical Process Development Introduction to 3-Nitrooxane Handling 3-Nitrooxane (also kno...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Subject Matter Expert: Senior Application Scientist, Chemical Process Development
Introduction to 3-Nitrooxane Handling
3-Nitrooxane (also known as 3-nitrotetrahydropyran) is a critical cyclic nitroether building block, frequently utilized in the synthesis of functionalized amino-oxanes and complex pharmaceutical intermediates via the Henry (nitroaldol) reaction[1].
However, isolating and purifying 3-nitrooxane presents a triad of chemical challenges:
Thermal Lability: The nitro group is prone to autocatalytic decomposition at elevated temperatures[2].
Peroxide Formation: The tetrahydropyran (oxane) ring readily forms explosive peroxides upon exposure to oxygen[3].
α
-Proton Acidity: The proton adjacent to the nitro group is highly acidic, making the molecule sensitive to both strong bases and strong acids[2].
This guide provides field-proven, self-validating protocols to navigate these challenges, ensuring high-yield and high-purity isolation.
The Causality: The
α
-hydrogen of 3-nitrooxane is highly acidic due to the strong electron-withdrawing nature of the nitro group, allowing it to tautomerize into a nitronic acid[2]. By treating the crude organic mixture with a strong aqueous base, we force the formation of a water-soluble sodium nitronate salt[4]. This "phase-switch" cleanly separates the target from neutral organic impurities (such as unreacted oxane precursors).
Self-Validating Protocol:
Solubilization: Dissolve the crude 3-nitrooxane mixture in diethyl ether or dichloromethane (DCM) (10 mL solvent per gram of crude).
Deprotonation: Cool the organic layer to 0–5 °C in an ice bath. Slowly add 1.0 M NaOH (aq) while stirring vigorously. The 3-nitrooxane will migrate to the aqueous phase as a sodium nitronate salt.
Washing: Separate the layers. Wash the aqueous nitronate phase twice with fresh DCM to extract away non-acidic impurities. Discard the organic washes.
Regeneration (Critical Step): Maintain the aqueous phase strictly at 0 °C. Slowly add 1.0 M Acetic Acid or dilute HCl dropwise until the pH reaches 4–5. Expert Insight: You must keep the temperature low and avoid over-acidification. Failure to do so triggers the Nef reaction, which will irreversibly hydrolyze your nitronate into tetrahydropyran-3-one[5].
Isolation: Immediately extract the regenerated, neutral 3-nitrooxane into fresh DCM. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at room temperature.
Method B: High-Vacuum Distillation
The Causality: Nitroalkanes possess high thermal lability; excessive heat can trigger elimination reactions or catastrophic decomposition[2]. Distilling this compound at atmospheric pressure is a severe safety hazard. By applying a high vacuum (<1 Torr), we depress the boiling point to a safe thermal window.
Self-Validating Protocol:
Peroxide Quenching: Before applying any heat, test the crude mixture with KI/starch paper. If the paper turns blue/black, peroxides are present. Wash the mixture with an acidic iron(II) sulfate (FeSO₄) solution or sodium bisulfite until the test is negative.
Setup: Transfer the peroxide-free crude to a round-bottom flask equipped with a short-path distillation head and a receiving flask submerged in a dry ice/acetone bath.
Evacuation: Apply a high vacuum (0.1 to 1.0 Torr). Ensure the system is completely sealed.
Fractionation: Gradually heat the oil bath. Do not exceed a bath temperature of 80 °C. Collect the main fraction.
Safety Shutdown: Never distill the flask to dryness. Leave at least 10% of the volume in the still pot to prevent the concentration and detonation of any residual peroxides.
Method C: Deactivated Column Chromatography
The Causality: Standard silica gel is inherently acidic. When 3-nitrooxane percolates through an acidic stationary phase, the nitro group can interact strongly with silanol sites, leading to severe band tailing, irreversible adsorption, or on-column degradation[6]. Pre-treating the silica with a volatile amine neutralizes these sites.
Self-Validating Protocol:
Deactivation: Slurry pack the column using standard silica gel in Hexanes containing 1% Triethylamine (TEA). Flush with 2 column volumes of the TEA/Hexane mixture.
Equilibration: Flush the column with 3 column volumes of pure Hexanes to remove excess TEA.
Loading & Elution: Load the crude sample. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 95:5, increasing to 85:15).
Visualization: Because 3-nitrooxane lacks strong UV chromophores, validate fraction collection by spotting TLC plates and staining with basic KMnO₄ (which oxidizes the compound, leaving bright yellow spots on a purple background).
Section 2: Quantitative Data Comparison
Purification Method
Typical Recovery Yield
Target Purity
Optimal Scale
Key Risks / Limitations
Nitronate Extraction
85–95%
>98%
1g to >100g
Nef reaction (ketone formation) if acidified >5 °C.
On-column decomposition; High solvent consumption.
Section 3: Troubleshooting Guides & FAQs
Q1: My 3-nitrooxane turned dark brown during distillation and the yield was poor. What happened?A1: This is a classic symptom of thermal degradation. Nitroalkanes can undergo elimination reactions if heated excessively[2]. Ensure your vacuum pump is capable of pulling <1 Torr to keep the distillation temperature low. If your vacuum is weak, the required bath temperature will exceed the thermal stability threshold of the nitro group.
Q2: After performing the acid-base extraction, my NMR shows a strong ketone peak instead of the nitroalkane. Why?A2: You inadvertently performed a classical Nef reaction[5]. When the sodium nitronate salt is acidified too quickly, with too strong of an acid, or at room temperature, it hydrolyzes to tetrahydropyran-3-one[4]. To prevent this, acidification must be performed strictly at 0 °C using a weak acid (like acetic acid), followed by immediate extraction into an organic solvent.
Q3: I am losing product on the silica column. The recovery is less than 50%, and the bands are smearing.A3: 3-Nitrooxane binds irreversibly to highly acidic silanol sites on standard silica. If you did not pre-treat your silica with 1% triethylamine to deactivate it, the compound will degrade on the column[6]. Alternatively, you can switch your stationary phase to neutral alumina.
Section 4: Process Visualizations
Caption: Workflow for the purification of 3-Nitrooxane via reversible nitronate salt formation.
Caption: Troubleshooting decision tree for resolving thermal and peroxide issues during distillation.
A Guide for Researchers, Scientists, and Drug Development Professionals A Note from the Senior Application Scientist: The compound 3-nitrooxane is not extensively documented in publicly available chemical literature. The...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
A Note from the Senior Application Scientist: The compound 3-nitrooxane is not extensively documented in publicly available chemical literature. Therefore, this technical support guide has been constructed based on established principles of organic chemistry, drawing parallels from the known reactivity and stability of its core functional groups: the saturated cyclic ether (oxane/tetrahydropyran) and the secondary nitroalkane. The information herein provides a predictive framework for stability and degradation, which should be coupled with empirical testing. We have included protocols to empower researchers to perform these critical validation experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of 3-nitrooxane.
Q1: What are the expected physicochemical properties of 3-nitrooxane?
A: 3-Nitrooxane is a saturated six-membered heterocyclic compound containing an oxygen atom (oxane ring) and a nitro group at the 3-position. Based on this structure, we can infer the following:
Polarity: The molecule is polar due to the presence of both the ether linkage and the highly polar nitro group. It should be soluble in a range of polar organic solvents. Its miscibility with water is expected to be moderate.
Acidity: The hydrogen atom on the carbon bearing the nitro group (the α-hydrogen) is expected to be acidic due to the strong electron-withdrawing nature of the nitro group.[1] This allows for deprotonation under basic conditions to form a resonance-stabilized nitronate anion.[1]
Reactivity Centers: The molecule has several reactive sites: the acidic α-hydrogen, the reducible nitro group, the oxane ring oxygen which can be protonated, and the C-H bonds adjacent (alpha) to the ether oxygen, which are susceptible to oxidation.[2][3]
Q2: What are the recommended storage conditions for 3-nitrooxane?
A: To ensure long-term stability, 3-nitrooxane should be stored with the following precautions:
Temperature: Store at low temperatures (2-8°C or -20°C). Lower temperatures slow the kinetics of potential degradation pathways.
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Cyclic ethers are known to form explosive peroxides upon prolonged exposure to air and light.[2][3]
Light: Protect from light by using an amber vial or storing it in the dark. Nitroalkanes can be susceptible to photochemical degradation.[4][5]
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis, especially if acidic or basic impurities are present.
Q3: Is 3-nitrooxane sensitive to acidic or basic conditions?
A: Yes, significant pH sensitivity is expected.
Acidic Conditions: Strong acids can protonate the ether oxygen, activating the oxane ring for nucleophilic attack and subsequent ring-opening.[6][7] Additionally, boiling in strong mineral acids can hydrolyze the secondary nitro group to a ketone (tetrahydropyran-3-one) and nitrous oxide, a process analogous to the Nef reaction.[8][9] Studies on simple nitroalkanes have shown that strong acids can dramatically lower their decomposition temperature.[10]
Basic Conditions: Bases can readily deprotonate the α-hydrogen to form the corresponding nitronate salt.[1] This anion is a key reactive intermediate. While stable, its formation can initiate other reactions like aldol-type condensations or elimination if other functional groups are present. The formation of the nitronate often results in a yellow or orange color.
Q4: What are the primary degradation pathways I should be aware of?
A: The main potential degradation pathways stem from the reactivity of the two functional groups:
Oxidative Degradation: Formation of hydroperoxides at the carbons alpha to the ether oxygen (C2 and C6 positions) upon exposure to oxygen.[2][3]
Acid-Catalyzed Hydrolysis/Ring-Opening: Under strong acidic conditions, the oxane ring may open to yield a diol or other substituted linear compounds.[7]
Nef-type Hydrolysis: Under specific acidic conditions (typically following basification), the nitro group can be hydrolyzed to a ketone.[11] Boiling secondary nitroalkanes with HCl is known to produce ketones.[9]
Reductive Degradation: The nitro group is readily reduced. Depending on the reducing agent and conditions, it can be converted to a primary amine (3-aminooxane), a hydroxylamine, or an oxime.[1][9]
Thermal Decomposition: Nitroalkanes are known to undergo exothermic decomposition at elevated temperatures.[10][12] The initial step is often the homolytic cleavage of the C-NO₂ bond to form radical species.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving 3-nitrooxane, based on its predicted chemical behavior.
Problem
Plausible Cause
Recommended Solution & Explanation
Reaction in acidic media gives low yield and multiple unknown byproducts.
The oxane ring is likely undergoing acid-catalyzed ring-opening .[7] Strong acids protonate the ether oxygen, making the ring susceptible to cleavage by nucleophiles present in the reaction mixture.
1. Use a milder acid catalyst or reduce the stoichiometric amount. 2. Lower the reaction temperature to disfavor the ring-opening pathway. 3. Minimize reaction time and monitor progress closely by TLC or LC-MS.
Upon adding a base (e.g., NaOH, Et₃N), the solution turns yellow/brown and subsequent steps fail.
You have formed the nitronate anion .[1] This is the expected result of deprotonating the acidic α-hydrogen. The color change is characteristic. The failure of subsequent steps may be due to this anion participating in unintended side reactions (e.g., Michael addition, polymerization).
1. Perform the reaction at low temperatures (e.g., 0°C or -78°C) to control the reactivity of the nitronate. 2. Use a non-nucleophilic base (e.g., DBU, TBD) if you only want to generate the nitronate for a subsequent controlled reaction.[11] 3. Add the electrophile slowly to the pre-formed nitronate at low temperature to ensure the desired reaction occurs preferentially.
Attempted reduction of the nitro group (e.g., with LiAlH₄) results in a complex product mixture.
Strong, non-selective reducing agents like LiAlH₄ can reduce the nitro group but may also cleave the ether ring.[9][13] This leads to a loss of the desired cyclic structure.
1. Use catalytic hydrogenation (e.g., H₂, Pd/C or PtO₂) which is highly effective for reducing nitro groups to amines with high selectivity.[9][13] 2. Consider using metals in acidic media (e.g., Fe/HCl or Sn/HCl), another classic method for nitro group reduction.[9]
Purified 3-nitrooxane shows new impurity peaks (by NMR/LCMS) after storage for several weeks.
Peroxide formation is the most likely cause, especially if the compound was exposed to air and light.[2][3] Ethers are notorious for forming peroxides at the carbons adjacent to the oxygen.
1. Test for peroxides using a commercial test strip or the potassium iodide (KI) method. 2. If peroxides are present, they must be removed before use (e.g., by passing through an activated alumina column). CAUTION: Do not concentrate solutions containing peroxides. 3. Ensure future storage is under an inert atmosphere, protected from light, and refrigerated.
Experimental Protocols & Data
Protocol: Forced Degradation Study of 3-Nitrooxane
To empirically determine the stability profile of 3-nitrooxane, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.
Objective: To identify the degradation pathways and products of 3-nitrooxane under hydrolytic, oxidative, thermal, and photolytic stress.
Stock Solution Preparation: Prepare a stock solution of 3-nitrooxane at 1 mg/mL in acetonitrile.
Acid Hydrolysis:
To 1 mL of stock solution, add 1 mL of 1 M HCl.
Incubate one sample at room temperature for 24 hours and another at 60°C for 6 hours.
At designated time points (e.g., 0, 2, 6, 24h), withdraw an aliquot, neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC-UV/MS.
Base Hydrolysis:
To 1 mL of stock solution, add 1 mL of 1 M NaOH.
Incubate at room temperature for 24 hours.
Note: A color change to yellow/orange is expected upon addition of base due to nitronate formation.
At time points, withdraw an aliquot, neutralize with 1 M HCl, dilute, and analyze.
Oxidative Degradation:
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
Incubate at room temperature for 24 hours, protected from light.
At time points, withdraw an aliquot, dilute, and analyze.
Thermal Degradation:
Transfer a small amount of solid 3-nitrooxane to a vial.
Heat in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
Also, heat a solution (1 mg/mL in acetonitrile) at 60°C for 48 hours.
Analyze the solid (after dissolving) and the solution at time points.
Photolytic Degradation:
Place a solution of 3-nitrooxane (1 mg/mL in acetonitrile/water) in a quartz cuvette.
Expose to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Run a control sample stored in the dark under the same conditions.
Analyze both samples at time points.
Data Analysis:
For each condition, compare the chromatograms of the stressed samples to a control (time zero or dark control). Identify and quantify the parent peak and any new peaks that appear. Use mass spectrometry (MS) and, if necessary, NMR of isolated degradants to elucidate the structures of the degradation products.
Radical species, potential ring fragmentation products
Photolytic (UV/Vis light)
Photoreduction of nitro group; Radical reactions
3-Aminooxane, 3-(hydroxyamino)oxane
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for 3-nitrooxane under different chemical conditions.
Forced Degradation Study Workflow
Caption: Experimental workflow for conducting a forced degradation study on 3-nitrooxane.
References
Fiveable. (2025, August 15). Cyclic Ethers: Organic Chemistry Study Guide. Fiveable. [Link]
Kohler, H., & Kessar, S. V. (1995). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. PubMed. [Link]
Unknown. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
Maule, I., Razzetti, G., Restelli, A., & Ballini, R. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 557-563. [Link]
CHEM-GUIDE. Reduction of nitroalkane. CHEM-GUIDE. [Link]
Hirschlaff, E., & Norrish, R. G. W. (1936). Primary Processes in the Photochemical Decomposition of Nitroalkanes. ResearchGate. [Link]
Uchida, T., Suzuki, T., & Watanabe, Y. (2010). Hazard evaluation for oxidation of cyclic ethers. ResearchGate. [Link]
Unknown. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. [Link]
Uchida, T., Suzuki, T., & Watanabe, Y. (2010). HAZARD EVALUATION FOR OXIDATION OF CYCLIC ETHERS. AKJournals. [Link]
Chemistry Stack Exchange. (2019, June 26). Is cyclic ether oxidised by periodic acid? Chemistry Stack Exchange. [Link]
Tamura, T., et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 13(17). [Link]
Nie, G., Conaway, C. C., Hussain, N. S., & Fiala, E. S. (1991). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. [Link]
Maule, I., Razzetti, G., Restelli, A., & Ballini, R. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. American Chemical Society. [Link]
Smith, C. R., & Johnson, J. S. (2019, October 28). Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. Organic Letters, 21(22), 9069–9073. [Link]
Kobayashi, S., & Tamura, T. (2025, August 6). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. [Link]
Arnaud, S. M., et al. (2001, April 11). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. PubMed. [Link]
Caron, S., & Sharpless, K. B. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12644-12690. [Link]
Expertsmind.com. Chemical Properties of Nitroalkanes, Assignment Help. Expertsmind.com. [Link]
Unknown. (2025, July 4). (PDF) CYCLIC ETHERS AND THEIR USE. ResearchGate. [Link]
Zhang, Y., et al. (2018). Selective aerobic oxidation of cyclic ethers to lactones over Au/CeO2 without any additives. Green Chemistry, 20(4), 859-864. [Link]
Ballini, R., & Palmieri, A. (2019). 1 Synthesis of Nitroalkanes. In Nitroalkanes (pp. 1-36). Wiley-VCH. [Link]
Isaacs, N. S., & Ntiamoah-Baidu, K. (1968). The kinetics and mechanism of the acid-catalysed hydrolysis of nitroalkanes. Journal of the Chemical Society B: Physical Organic, 98-102. [Link]
Vaia. Explain the tautomerism in primary and secondary nitroalkanes. Vaia. [Link]
Ahmad, S., et al. (2018). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 23(6), 1397. [Link]
Al-Wassil, A., et al. (2018, January 18). (PDF) NaNO 2 -Mediated Transformation of Aliphatic Secondary Nitroalkanes into Ketones or Oximes under Neutral, Aqueous Conditions: How the Nitro Derivative Catalyzes Its Own Transformation. ResearchGate. [Link]
Hu, R., et al. (2025, August 5). Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase. ResearchGate. [Link]
Bordwell, F. G., Bartmess, J. E., & Hautala, J. A. (1978). Kinetic and Equilibrium Acidities for Nitroalkanes. The Journal of Organic Chemistry, 43(16), 3107-3113. [Link]
Gray, P., Yoffe, A. D., & Roselaar, L. (1955). Thermal decomposition of the nitroalkanes. Transactions of the Faraday Society, 51, 1489. [Link]
Smith, R. L., & Anderson, P. N. (2013, January 8). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry, 61(4), 849-858. [Link]
Lemaire, M., et al. (2021, December 28). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, 26(1), 56-64. [Link]
Aakash Institute. Amine, Nitro compounds, Reduction- by Catalytic Hydrogenation, with Acid & Metal, by Electrolytic Reduction, Practice Problems, FAQs in Chemistry. Aakash Institute. [Link]
Wang, W., et al. (2010, December 15). PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. PMC. [Link]
Khan, I., et al. (2022). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. Molecules, 27(19), 6649. [Link]
Conaway, C. C., et al. (1992). Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay. Mutation Research/Genetic Toxicology, 280(3), 153-163. [Link]
Ahmad, S., et al. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
Chen, B. (2001). Photochemical degradation of nitroaromatic pollutants using UV-based advanced oxidation technologies. DR-NTU. [Link]
Ardrey, R. E., & Parker, R. E. (1972). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA, 26(7), 369-373. [Link]
Ahmed, M. B., et al. (2017, December 9). The Photochemical Degradation (PCD) of Nitrobenzene (NB) using UV Light and Fenton Reagent Under Various Conditions. DergiPark. [Link]
Chemistry LibreTexts. (2023, January 15). 18.7: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]
"3-Nitrooxane" reaction monitoring by chromatography (TLC, HPLC, GC)
Welcome to the Technical Support Center for the chromatographic analysis of 3-nitrooxane (3-nitrotetrahydropyran). As an aliphatic, heterocyclic nitro compound, 3-nitrooxane presents unique analytical challenges compared...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 3-nitrooxane (3-nitrotetrahydropyran). As an aliphatic, heterocyclic nitro compound, 3-nitrooxane presents unique analytical challenges compared to standard aromatic or highly conjugated molecules. Its lack of an extended
π
-electron system results in poor UV absorbance, and the presence of
β
-hydrogens makes it susceptible to thermal degradation.
This guide is engineered for drug development professionals and synthetic chemists. It provides causality-driven troubleshooting, self-validating protocols, and optimized parameters for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
PART 1: Thin-Layer Chromatography (TLC) Troubleshooting
Frequently Asked Questions
Q: Why is my 3-nitrooxane spot invisible under a standard 254 nm UV lamp?A: The visibility of a compound under 254 nm UV light depends on the presence of a conjugated chromophore. Because 3-nitrooxane is an aliphatic nitro compound, the
n→π∗
transition of the nitro group is weak and blue-shifted (typically absorbing maximally around 210 nm)[1][2]. Consequently, it will not quench the fluorescence of standard
F254
silica gel plates. Chemical staining is mandatory for visualization.
Q: Which TLC stain is most effective for monitoring 3-nitrooxane formation?A: Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO
4
) are highly recommended[3]. PMA complexes with the oxygen-rich tetrahydropyran ring and the nitro group to form a deep blue/green spot upon heating. KMnO
4
oxidizes the cyclic ether framework, appearing as a bright yellow spot against a purple background.
Self-Validating Protocol: PMA Staining for Aliphatic Nitro Compounds
Trustworthiness Check: This protocol includes a built-in validation step to prevent false negatives caused by degraded stain solutions.
Plate Preparation: Elute the silica gel TLC plate in an optimized solvent system (e.g., 20% Ethyl Acetate in Hexanes).
Self-Validation Spotting: Alongside your reaction mixture, spot a known standard of 3-nitrooxane (Positive Control) and a spot of pure elution solvent (Negative Control).
Staining: Briefly dip the dried TLC plate into a 10% w/v solution of PMA in ethanol. Wipe the back of the plate to remove excess stain.
Development: Heat the plate evenly using a heat gun (approx. 150 °C) until spots develop.
Validation Criteria: The protocol is validated if the Positive Control appears as a distinct dark blue/green spot within 30 seconds of heating, and the Negative Control remains completely invisible. If the background turns entirely green, the PMA solution has degraded and must be remade.
PART 2: High-Performance Liquid Chromatography (HPLC) Optimization
Frequently Asked Questions
Q: I am using HPLC-UV. What is the optimal wavelength and mobile phase for 3-nitrooxane?A: The optimal UV detection wavelength for aliphatic nitro compounds is 210 nm [1][2]. At this low wavelength, mobile phase selection is critical. You must use Acetonitrile (UV cutoff 190 nm) rather than Methanol (UV cutoff 205 nm). Using methanol at 210 nm will cause severe baseline drift and obscure the analyte peak.
Q: My reaction matrix is highly complex and absorbs strongly at 210 nm. How can I isolate the 3-nitrooxane signal?A: If UV 210 nm is not viable due to matrix interference, switch to an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alternatively, LC-MS using Electrospray Ionization (ESI) in negative mode can selectively detect the
[M−H]−
or
[M+NO2]−
adducts.
Self-Validating Protocol: HPLC-UV Method for 3-Nitrooxane
Trustworthiness Check: This method utilizes a System Suitability Test (SST) to ensure detector sensitivity and column performance prior to sample analysis.
Mobile Phase Preparation: Prepare an isocratic mixture of 60% HPLC-grade Water and 40% HPLC-grade Acetonitrile. Degas thoroughly.
System Suitability Test (SST): Inject a 10 µg/mL standard mixture containing 3-nitrooxane and its synthetic precursor (e.g., tetrahydropyran-3-ol).
Validation Criteria:
Resolution (
Rs
): Must be
≥2.0
between the precursor and 3-nitrooxane.
Signal-to-Noise (
S/N
): The 3-nitrooxane peak at 210 nm must have an
S/N≥10
. If
S/N<10
, replace the mobile phase, as UV-absorbing impurities are likely present in the water or acetonitrile.
Table 1: Recommended HPLC Parameters
Parameter
Specification
Causality / Rationale
Column
C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm)
Provides optimal retention for polar aliphatic heterocycles.
Balances analysis time with optimal theoretical plate height.
Detection
UV at 210 nm
Aliphatic nitro groups lack extended
π
-conjugation[2].
PART 3: Gas Chromatography-Mass Spectrometry (GC-MS) Diagnostics
Frequently Asked Questions
Q: My GC-MS chromatogram shows a mass spectrum corresponding to 3,4-dihydro-2H-pyran (
m/z
84) instead of 3-nitrooxane (
m/z
131). What is happening?A: You are observing thermal degradation. Nitroalkanes possessing
β
-hydrogens are highly prone to the unimolecular elimination of nitrous acid (HONO) at elevated temperatures, yielding the corresponding alkene[4][5][6]. In the hot GC injector (>200 °C), 3-nitrooxane undergoes elimination to form dihydropyran.
Q: How can I prevent the thermal elimination of nitrous acid during GC analysis?A: Lower the injector port temperature to 150–180 °C. If degradation persists, utilize a Cold On-Column (COC) injection technique, which introduces the sample directly into the column without a heated vaporization step.
Trustworthiness Check: This protocol uses specific ion ratios to actively monitor and validate the thermal integrity of the analyte during the run.
Instrument Setup: Set the Split/Splitless injector temperature to 160 °C. Use a deactivated, low-volume inlet liner to minimize residence time.
Thermal Stability Check: Inject a pure standard of 3-nitrooxane.
Data Extraction: Extract the ion chromatograms for
m/z
131 (intact molecular ion of 3-nitrooxane) and
m/z
84 (dihydropyran elimination product).
Validation Criteria: Calculate the peak area ratio of
m/z
84 to
m/z
131. The method is validated for thermal stability if the ratio is <0.05 . If the ratio exceeds 0.05, active thermal degradation is occurring; lower the injector temperature by another 10 °C and repeat.
Reduce injector temp to 150 °C or use Cold On-Column injection.
Peak tailing for intact 3-nitrooxane
Interaction of the polar nitro group with active silanol sites in the liner.
Replace with a highly deactivated, ultra-inert glass liner.
Poor sensitivity / Low signal
High split ratio diluting the sample before column entry.
Decrease split ratio (e.g., from 50:1 to 10:1) or use splitless mode.
PART 4: Analytical Workflow Visualization
The following diagram illustrates the logical troubleshooting pathways for monitoring 3-nitrooxane across different chromatographic modalities.
Caption: Troubleshooting workflow for 3-nitrooxane chromatography (TLC, HPLC, GC).
References
Chromatographic methods for the isolation of miserotoxin and detection of aliphatic nitro compounds
Research Commons at the University of Waikato
[Link]
UV spectra of 3-nitropropanoic acid (3-NPA) and 3-nitropropanol (3-NPOH)
ResearchGate[Link]
B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds
ACS Publications (The Journal of Organic Chemistry)[Link]
Thermal Decomposition of the Nitroalkanes
RSC Publishing (Transactions of the Faraday Society)[Link]
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic bottlenecks researchers face when functionalizing 3-nitrooxane (3-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic bottlenecks researchers face when functionalizing 3-nitrooxane (3-nitrotetrahydropyran).
The nitro group is a uniquely versatile handle—it is highly electron-withdrawing (rendering the
α
-proton acidic for C-C bond formation), redox-active (allowing for radical-mediated denitration), and easily reduced to an amine. However, the tetrahydropyran (oxane) ring introduces specific stereoelectronic constraints and stability issues. This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure reproducible yields.
Mechanistic Pathways of 3-Nitrooxane Functionalization
Understanding the divergent reactivity of 3-nitrooxane is critical for troubleshooting. The diagram below illustrates the three primary functionalization vectors and the competing side reactions that commonly plague these workflows.
Figure 1: Divergent functionalization pathways of 3-nitrooxane and competing elimination routes.
Q1: During the base-catalyzed
α
-alkylation (Michael addition) of 3-nitrooxane, I observe significant formation of 5,6-dihydro-2H-pyran instead of the desired C-C coupled product. How can I suppress this?
Mechanistic Cause: The nitro group is an excellent leaving group under strongly basic conditions, especially when the resulting alkene is stabilized by the adjacent ring oxygen. Deprotonation at the
α
-position (C3) forms a reactive nitronate intermediate[1]. If the electrophile is not sufficiently reactive, or if the base is too hard (e.g., NaH, KOtBu), an E1cB elimination of nitrous acid (
HNO2
) outcompetes the desired nucleophilic attack[2].
Corrective Action: Switch to a softer, non-nucleophilic organic base like DBU or a bifunctional Brønsted base catalyst. Lower the reaction temperature to 0 °C to kinetically favor the Michael addition over the higher-activation-energy elimination pathway.
Q2: My photoredox denitrative alkenylation of 3-nitrooxane is yielding poor conversion, and I am recovering unreacted starting material. What is the bottleneck?
Mechanistic Cause: Denitrative alkenylation relies on the single-electron reduction of the nitroalkane to generate an alkyl radical via mesolytic C-N bond cleavage[3]. 3-Nitrooxane is a secondary nitroalkane. The reduction potential required to cleave the secondary
C−NO2
bond is significantly higher than that of tertiary nitroalkanes. If your photocatalyst (e.g.,
Ru(bpy)32+
) lacks sufficient reducing power in its excited state, the initial single-electron transfer (SET) will fail.
Corrective Action: Upgrade to a more strongly reducing photocatalyst, such as
fac−Ir(ppy)3
or an organic dye like 4CzIPN. Ensure the use of an appropriate terminal reductant (e.g., DIPEA) to turn over the catalytic cycle. Furthermore, rigorously degas the solvent via freeze-pump-thaw; oxygen rapidly quenches the excited state and intercepts the alkyl radical[3].
Q3: When attempting a Henry (nitroaldol) reaction with 3-nitrooxane and aliphatic aldehydes, the reaction stalls at ~50% conversion, and prolonged reaction times lead to retro-Henry degradation.
Mechanistic Cause: The Henry reaction is inherently reversible. The thermodynamic equilibrium for secondary nitroalkanes reacting with aliphatic aldehydes often does not heavily favor the
β
-nitro alcohol product[2]. Prolonged exposure to base simply establishes this unfavorable equilibrium and promotes side reactions like ring-opening or elimination.
Corrective Action: Drive the equilibrium forward by trapping the resulting
β
-nitro alcohol in situ. Add an acylating agent (e.g., acetic anhydride) to the reaction mixture to convert the reversible alcohol into an irreversible acetate. Alternatively, use a heterogeneous catalyst like Amberlyst A-21, which can be rapidly filtered to freeze the equilibrium once maximum conversion is reached[2].
Standard Operating Protocols (SOPs)
To ensure self-validating and reproducible results, utilize the following optimized protocols for the two most common 3-nitrooxane functionalizations.
Protocol A: Mild
α
-Alkylation via Michael Addition
This protocol utilizes soft enolization to prevent E1cB elimination.
Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 3-nitrooxane (1.0 mmol, 131.1 mg) and anhydrous dichloromethane (DCM, 5.0 mL).
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol, 15
μ
L) dropwise. Self-Validation Check: A slight yellowing of the solution indicates nitronate formation.
Electrophile Addition: Slowly add methyl acrylate (1.5 mmol, 135
μ
L) over 5 minutes to prevent localized heating.
Reaction: Stir at 0 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(5 mL). Extract with DCM (3 x 10 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Photoredox Denitrative Alkenylation
This protocol utilizes high-potential SET to overcome the secondary C-N bond cleavage barrier[3].
Preparation: In an oven-dried 10 mL vial equipped with a Teflon septum, combine 3-nitrooxane (0.5 mmol), the alkene acceptor (e.g., a styrene derivative, 1.5 mmol),
fac−Ir(ppy)3
(2.5 mol %, 8.2 mg), and N,N-Diisopropylethylamine (DIPEA, 1.0 mmol).
Solvent & Degassing: Add anhydrous DMSO (4.0 mL). Degas the mixture using three consecutive freeze-pump-thaw cycles. Critical step: Failure to degas will result in complete reaction failure due to radical quenching.
Irradiation: Backfill with argon. Place the vial 5 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously at room temperature for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove DMSO, dry over
MgSO4
, and concentrate.
Quantitative Troubleshooting Matrix
Use this data-driven matrix to quickly identify the root cause of suboptimal yields based on your analytical readouts.
Unambiguous Structural Determination of 3-Nitrooxane: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and therapeutic potential. For novel heterocyclic compounds such as 3-Nitrooxane, a molecule of interest due to the versatile reactivity of the nitro group and the conformational significance of the oxane ring, unambiguous structural validation is not merely a procedural step but the very foundation of its scientific exploration. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure elucidation, with a suite of powerful spectroscopic techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for integrating these methods for a comprehensive structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a crystalline solid[1]. This technique provides a detailed map of electron density within a molecule, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. For a molecule like 3-Nitrooxane, this method not only confirms the covalent connectivity but also reveals the specific conformation of the oxane ring and the orientation of the nitro substituent in the solid state.
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process, each stage demanding careful consideration and optimization.
Experimental Workflow: From Powder to Publication-Ready Structure
The process begins with the synthesis of 3-Nitrooxane, which can be hypothetically achieved through methods analogous to the synthesis of other nitro-substituted heterocycles, potentially involving a Henry reaction or cyclization of a suitable precursor[2][3]. The critical and often most challenging step is the growth of a high-quality single crystal suitable for X-ray diffraction.
Experimental Protocol: Crystallization of 3-Nitrooxane
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, dichloromethane, ethyl acetate, hexane) is performed. The ideal solvent is one in which 3-Nitrooxane has moderate solubility.
Slow Evaporation: A saturated solution of 3-Nitrooxane is prepared in a chosen solvent or solvent mixture and placed in a loosely capped vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.
Vapor Diffusion: A concentrated solution of 3-Nitrooxane in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the solubility of 3-Nitrooxane, promoting crystallization.
Cooling: A saturated solution of 3-Nitrooxane at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization. This method is particularly useful for compounds that are significantly more soluble at higher temperatures.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.
Caption: Workflow for 3D structure determination by X-ray crystallography.
Interpreting the Crystallographic Data
The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of information. For 3-Nitrooxane, this would include:
Unit Cell Parameters: The dimensions of the repeating unit in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. This would confirm the oxane ring structure and the geometry of the nitro group.
Conformational Analysis: The data would reveal the preferred conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat) in the solid state. This is crucial as the conformation can significantly impact biological activity[4]. The torsional angles involving the nitro group would define its orientation relative to the ring (axial vs. equatorial).
Intermolecular Interactions: The crystal packing reveals non-covalent interactions such as hydrogen bonds and van der Waals forces, which are vital for understanding the material's properties.
A Multi-faceted Approach: Comparison with Spectroscopic Methods
While X-ray crystallography provides an unparalleled level of detail in the solid state, it is not always feasible to obtain suitable crystals. Furthermore, the conformation in the solid state may not be the only one present in solution, where most biological processes occur. Therefore, a combination of spectroscopic methods is essential for a comprehensive structural validation.
Caption: Logical workflow for comprehensive structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of a molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: Would reveal the number of unique protons, their connectivity through spin-spin coupling, and their chemical environment. For 3-Nitrooxane, the protons on the carbon bearing the nitro group would likely show a characteristic downfield shift.
¹³C NMR: Would indicate the number of unique carbon atoms. The carbon atom attached to the nitro group would be significantly deshielded.
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecular framework.
NOESY: This experiment can reveal through-space interactions between protons, providing valuable information about the predominant conformation in solution, which can be compared to the solid-state structure from crystallography[5].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition[6][7].
Electron Ionization (EI-MS): This technique would show the molecular ion peak corresponding to the mass of 3-Nitrooxane. The fragmentation pattern would provide clues about the molecule's structure, with characteristic losses of the nitro group (NO₂) or fragments of the oxane ring.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., C₅H₉NO₃ for 3-Nitrooxane).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule[7][8]. For 3-Nitrooxane, the IR spectrum would be expected to show strong characteristic absorption bands for:
Asymmetric and Symmetric N-O Stretching: Typically observed in the ranges of 1530-1600 cm⁻¹ and 1300-1390 cm⁻¹, respectively. These are definitive indicators of the nitro group[8].
C-O Stretching: Characteristic of the ether linkage in the oxane ring, usually appearing in the 1050-1150 cm⁻¹ region.
C-H Stretching: From the methylene groups of the ring.
Data Comparison: Crystallography vs. Spectroscopy
Feature
X-ray Crystallography
¹H & ¹³C NMR Spectroscopy
Mass Spectrometry
FTIR Spectroscopy
Information Provided
Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing[1].
Chemical environment of atoms, connectivity through spin-spin coupling, solution-state conformation[4][5].
Excellent for solution-state structure and dynamics; non-destructive.
High sensitivity; determines molecular formula.
Rapid, non-destructive, good for functional group identification.
Limitations
Requires a high-quality single crystal, which can be difficult to obtain; solid-state conformation may differ from solution[10].
Provides indirect structural information; spectra can be complex for large molecules.
Fragmentation can be complex; does not provide stereochemical information.
Provides limited information on the overall molecular framework.
Experimental Protocol: Spectroscopic Analysis of 3-Nitrooxane
NMR Sample Preparation: Approximately 5-10 mg of purified 3-Nitrooxane is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
NMR Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry Analysis: A dilute solution of 3-Nitrooxane is introduced into the mass spectrometer. For HRMS, electrospray ionization (ESI) is often used. The instrument is calibrated to ensure high mass accuracy.
IR Spectroscopy Analysis: A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of a novel molecule like 3-Nitrooxane is a critical undertaking that relies on the synergistic use of multiple analytical techniques. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure and conformation in the solid state, it is the collective evidence from NMR, MS, and IR spectroscopy that builds a comprehensive and irrefutable case. Spectroscopic methods confirm the molecular formula, functional groups, and atomic connectivity, while also providing crucial insights into the molecule's behavior in solution. By integrating the high-precision data from crystallography with the solution-state information from spectroscopy, researchers can achieve a holistic understanding of the molecule's structure, laying a solid and trustworthy foundation for future studies in drug development and materials science.
References
Grundon, M. F. (1985). The Henry reaction. In Organic Reactions (pp. 1-38). John Wiley & Sons, Inc. [Link]
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. [Link]
Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]
Juaristi, E., & Cuevas, G. (1992). The anomeric effect. Tetrahedron, 48(24), 5019-5087. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. [Link]
Massa, W. (2004). Crystal Structure Determination (2nd ed.). Springer. [Link]
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
Blättler, M. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1778-1790. [Link]
Palatinus, L., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 514-526. [Link]
A Comparative Guide to the Efficacy of Organic Nitrates and Other Anti-Anginal Agents
A Note on "3-Nitrooxane": An extensive review of the scientific literature did not yield information on a specific compound named "3-Nitrooxane." It is possible this is a novel or less-common designation. This guide will...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on "3-Nitrooxane": An extensive review of the scientific literature did not yield information on a specific compound named "3-Nitrooxane." It is possible this is a novel or less-common designation. This guide will, therefore, focus on the well-established class of organic nitrate compounds, using Nitroglycerin and its active metabolites as representative examples, to provide a comparative analysis against other known therapeutic agents for stable angina pectoris. This approach allows for a robust, evidence-based comparison within the broader class of nitro-containing therapeutics.
Introduction: The Role of Nitro Compounds in Cardiovascular Therapeutics
Nitro compounds have a long and significant history in medicine, with organic nitrates being a cornerstone in the management of ischemic heart disease for over a century. Their primary therapeutic effect stems from their ability to act as prodrugs for nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This guide provides a detailed comparison of the efficacy of organic nitrates with other principal anti-anginal agents, namely beta-blockers and calcium channel blockers, grounded in their mechanisms of action and supported by clinical trial data.
Mechanisms of Action: A Tale of Three Pathways
The therapeutic efficacy of anti-anginal drugs is rooted in their ability to restore the balance between myocardial oxygen supply and demand. Organic nitrates, beta-blockers, and calcium channel blockers achieve this through distinct molecular mechanisms.
Organic Nitrates: The Nitric Oxide Pathway
Organic nitrates, such as nitroglycerin, are enzymatically converted to nitric oxide (NO) within vascular smooth muscle cells. NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. This vasodilation, particularly of the venous system, reduces preload on the heart, thereby decreasing myocardial oxygen demand.
Caption: Nitric Oxide Signaling Pathway in Vasodilation.
Beta-Adrenergic Blockers (Beta-Blockers)
Beta-blockers, such as atenolol and propranolol, competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors in the heart.[1] This blockade has negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, which collectively reduce myocardial oxygen consumption, particularly during exercise.[2][3]
Calcium Channel Blockers (CCBs)
Calcium channel blockers, such as nifedipine and verapamil, inhibit the influx of calcium into vascular smooth muscle and cardiac muscle cells by blocking L-type calcium channels.[4][5] In vascular smooth muscle, this leads to vasodilation of both peripheral and coronary arteries, reducing afterload and increasing coronary blood flow.[6] In the heart, non-dihydropyridine CCBs (verapamil and diltiazem) also reduce heart rate and contractility, further decreasing myocardial oxygen demand.[5]
Comparative Efficacy in Stable Angina Pectoris
The choice of initial therapy for stable angina often depends on patient comorbidities and risk factors. Clinical trials have extensively evaluated the comparative efficacy of organic nitrates, beta-blockers, and calcium channel blockers, with key endpoints being exercise tolerance and frequency of angina attacks.
A meta-analysis of trials comparing these drug classes found that beta-blockers and calcium antagonists have similar clinical outcomes in patients with stable angina.[7] However, beta-blockers were associated with fewer adverse events leading to withdrawal compared to calcium antagonists.[7] The data on the comparative efficacy of long-acting nitrates is less conclusive in large meta-analyses, but individual trials provide valuable insights.[7]
Note: The data presented is from different studies and should be interpreted with caution due to variations in study design, patient populations, and drug dosages. The values are presented as reported in the cited literature (e.g., mean ± standard deviation or as a range of improvement).
In a head-to-head comparison, nifedipine was found to be more effective than isosorbide dinitrate in increasing exercise capacity when added to maximal propranolol therapy.[4] Another study showed that nifedipine led to a significantly longer exercise time compared to isosorbide dinitrate in patients with isolated coronary artery occlusion.[8] When compared directly, nifedipine alone was superior to isosorbide dinitrate alone in reducing angina attacks and increasing the time to angina onset during exercise.[6] A study comparing isosorbide-5-mononitrate and atenolol found they had a similar beneficial effect on effort-induced myocardial ischemia, which was enhanced by their combined administration.[1]
Experimental Protocols for Efficacy Assessment
The evaluation of anti-anginal drug efficacy relies on standardized experimental protocols that objectively measure improvements in ischemic thresholds. The exercise tolerance test is a cornerstone of this assessment.
Exercise Tolerance Testing (Bruce Protocol)
The Bruce protocol is a standardized, multi-stage treadmill test designed to assess cardiovascular function and identify myocardial ischemia.
Caption: Workflow for the Bruce Protocol Exercise Tolerance Test.
Step-by-Step Methodology:
Patient Preparation:
Obtain informed consent.
Record baseline 12-lead electrocardiogram (ECG) and blood pressure in both supine and standing positions.
Place ECG electrodes on the patient's torso to minimize motion artifact.
Instruct the patient on the use of the treadmill and the reporting of any symptoms.
Exercise Protocol (Standard Bruce Protocol):
The test consists of 3-minute stages with increasing speed and gradient.
Stage 1: 1.7 mph at a 10% grade.
Stage 2: 2.5 mph at a 12% grade.
Stage 3: 3.4 mph at a 14% grade.
Stage 4: 4.2 mph at a 16% grade.
Subsequent stages continue to increase in difficulty.
Monitoring:
Continuously monitor the ECG for arrhythmias and ST-segment changes.
Record heart rate at the end of each minute.
Record blood pressure at the end of each stage.
Record the patient's rating of perceived exertion and any clinical symptoms (e.g., chest pain, shortness of breath, dizziness).
Termination of the Test:
The test is typically symptom-limited, meaning it is stopped when the patient experiences moderate to severe angina.
Other indications for termination include:
Significant ST-segment depression (≥2 mm).
A drop in systolic blood pressure.
Sustained ventricular tachycardia.
Severe shortness of breath or dizziness.
The patient's request to stop.
Recovery Phase:
After stopping the exercise, the patient is monitored for at least 5-10 minutes.
ECG and blood pressure are recorded immediately post-exercise and at regular intervals during recovery.
Key Efficacy Endpoints Measured:
Total Exercise Duration: The total time the patient is able to exercise.
Time to Onset of Angina: The time from the start of exercise to the first report of chest pain.
Time to 1 mm ST-Segment Depression: The time from the start of exercise to the point where there is a 1 mm horizontal or downsloping ST-segment depression on the ECG, a marker of myocardial ischemia.
Conclusion
Organic nitrates, beta-blockers, and calcium channel blockers are all effective in the management of stable angina, albeit through different mechanisms of action. While beta-blockers are often considered first-line therapy due to their proven mortality benefit in post-myocardial infarction patients and favorable side-effect profile in some studies, the choice of agent should be individualized.[7] Long-acting nitrates remain a valuable option, particularly in combination therapy, for symptom control. Calcium channel blockers are also a first-line option and are particularly effective in vasospastic angina.[4] The quantitative data from exercise tolerance testing demonstrates that all three classes can significantly improve exercise capacity and reduce ischemic symptoms. Future research may focus on personalized medicine approaches to determine the optimal anti-anginal therapy for individual patients based on their specific pathophysiology.
References
Nifedipine and isosorbide dinitrate alone and in combination for patients with chronic stable angina: a double-blind crossover study. PubMed. Available at: [Link].
Acute effects of nifedipine versus isosorbide dinitrate on exercise tolerance in patients with isolated coronary artery occlusion and collaterals. PubMed. Available at: [Link].
Calcium channel blockers. wikidoc. Available at: [Link].
Comparison of nifedipine and isosorbide dinitrate when added to maximal propranolol therapy in stable angina pectoris. PubMed. Available at: [Link].
Isosorbide-5-mononitrate and atenolol in the treatment of stable exertional angina. PubMed. Available at: [Link].
Calcium-Channel Blockers (CCBs). CV Pharmacology. Available at: [Link].
Meta-analysis of trials comparing beta-blockers, calcium antagonists, and nitrates for stable angina. Database of Abstracts of Reviews of Effects (DARE). Available at: [Link].
The clinical value of β-blockers in patients with stable angina. Taylor & Francis. Available at: [Link].
Mode of action of beta blockers in angina pectoris. PubMed. Available at: [Link].
[Randomized, double-blind comparison of isosorbide-5-mononitrate and delayed-action nifedipine in patients with stable exertional angina. Multicenter Study Group]. PubMed. Available at: [Link].
Lack of pharmacologic tolerance and rebound angina pectoris during twice-daily therapy with isosorbide-5-mononitrate. PubMed. Available at: [Link].
Evaluation of the efficacy and duration of action of isosorbide mononitrate in angina pectoris. PubMed. Available at: [Link].
Beta-blockers, calcium channel blockers, and mortality in stable coronary artery disease: an international cohort study. European Heart Journal. Available at: [Link].
"Maximal" drug therapy is not necessarily optimal in chronic angina pectoris. CORE. Available at: [Link].
Improved exercise performance following single daily dose of atenolol in stable angina. PubMed. Available at: [Link].
A Comparative Guide to the Synthesis of 3-Nitrooxane: An Evaluation of Methodologies
For the modern researcher in drug development and organic synthesis, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, oxygen- and nitrogen-containing heterocycles are of paramo...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher in drug development and organic synthesis, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, oxygen- and nitrogen-containing heterocycles are of paramount importance due to their prevalence in bioactive molecules. This guide provides an in-depth analysis of potential synthetic routes to 3-Nitrooxane, a tetrahydropyran ring bearing a nitro group at the C-3 position.
As a compound with limited direct precedent in the scientific literature, this document constructs a comparative framework based on established, robust chemical transformations. We will dissect three plausible synthetic strategies, evaluating them on the principles of efficiency, atom economy, stereochemical control, and the accessibility of starting materials. Each proposed method is grounded in authoritative chemical principles, providing a reliable theoretical foundation for researchers aiming to synthesize this and related structures.
Methodology 1: Intramolecular Henry (Nitroaldol) Reaction
The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] An intramolecular variant of this reaction presents a direct and elegant route to cyclic nitro-alcohols, which are direct precursors to 3-Nitrooxane.
Conceptual Overview
This approach hinges on the synthesis of a linear precursor containing both a nitro group and an aldehyde at appropriate positions. Specifically, 5-nitropentan-1-al is the ideal substrate. In the presence of a base, the α-proton to the nitro group is abstracted, forming a resonance-stabilized nitronate anion.[2][3] This nucleophilic nitronate then attacks the electrophilic aldehyde carbonyl carbon, forming a new carbon-carbon bond and cyclizing to a six-membered ring. The resulting nitro-alkoxide is then protonated to yield a cyclic β-nitro alcohol (3-nitro-tetrahydro-pyran-2-ol). Subsequent dehydration would be required to yield an unsaturated intermediate, followed by reduction to achieve the target 3-Nitrooxane. A more direct route may involve the reduction of the intermediate nitro-alkoxide.
Comparative Spectroscopic Analysis of 3-Nitrooxane and Analogous Nitro-Heterocycles: A Guide for API Building Block Selection
As drug development increasingly favors conformationally restricted aliphatic rings to reduce entropic penalties upon target binding, alicyclic nitro-ethers have emerged as highly valuable synthetic building blocks. Amon...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly favors conformationally restricted aliphatic rings to reduce entropic penalties upon target binding, alicyclic nitro-ethers have emerged as highly valuable synthetic building blocks. Among these, 3-nitrooxane (also known as 3-nitrotetrahydropyran, C₅H₉NO₃)[1] serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), energetic materials, and functionalized tetrahydropyrans[2].
This guide provides an objective, comparative spectroscopic analysis of 3-nitrooxane against its structural analogues—3-nitrotetrahydrofuran (a 5-membered ring analogue) and 1-nitrohexane (an acyclic baseline). By understanding the causality behind their distinct NMR and FT-IR profiles, researchers can optimize stereoselective workflows such as nitro-Mannich and Henry (nitroaldol) reactions[3].
When selecting a nitro-aliphatic building block for stereoselective synthesis, the spectroscopic distinguishability of the intermediate is paramount. The structural nature of the starting material directly dictates the ease of downstream analytical validation.
The NMR Causality: Conformational Locking
In acyclic systems like 1-nitrohexane, high conformational flexibility around the carbon backbone leads to rapid signal averaging on the NMR timescale. This flexibility makes it exceptionally difficult to determine the relative stereochemistry of downstream products via NOESY or scalar (
3J
) coupling analysis.
Conversely, 3-nitrooxane is locked in a rigid tetrahydropyran chair conformation. The endocyclic oxygen atom exerts a strong inductive electron-withdrawing effect (-I effect), which slightly deshields the
α
-protons compared to acyclic chains. More importantly, the rigid chair structure ensures distinct axial-axial and axial-equatorial coupling constants. This allows for the unambiguous stereochemical assignment of functionalized tetrahydropyrans synthesized via domino Michael-hemiacetalization sequences[4].
The FT-IR Causality: Inductive Bond Strengthening
The asymmetric NO
2
stretch in 3-nitrooxane is shifted to a higher frequency (~1555 cm
−1
) compared to acyclic analogues (~1545 cm
−1
). This shift is caused by the inductive pull of the
β
-oxygen atom within the ring, which reduces the electron density on the nitro group, thereby strengthening the N-O double bond character. This distinct spectral signature allows for precise real-time reaction monitoring without overlapping with standard aliphatic signals.
Comparative Spectroscopic Data
The following table summarizes the baseline spectroscopic parameters for 3-nitrooxane and its primary alternatives, providing a reference for structural validation.
Table 1: Comparative Spectroscopic Baselines for Nitro-Aliphatic Building Blocks
Compound
Structural Class
¹H NMR (
α
-NO
2
, ppm)
¹³C NMR (
α
-NO
2
, ppm)
FT-IR (NO
2
asym, cm⁻¹)
Spectroscopic Advantage / Limitation
3-Nitrooxane
Alicyclic Ether (6-membered)
4.65 (m, distinct
J
)
80.2
1555
Rigid chair conformation allows unambiguous stereochemical assignment via
J
-coupling.
3-Nitrotetrahydrofuran
Alicyclic Ether (5-membered)
4.95 (br m)
82.5
1560
Useful for compact pharmacophores, but rapid pseudorotation broadens NMR signals.
1-Nitrohexane
Acyclic Aliphatic
4.38 (t)
75.8
1545
Simple baseline, but highly flexible chain prevents definitive NOESY correlations.
To demonstrate the practical utility of 3-nitrooxane's spectroscopic profile, the following protocol details the in-situ monitoring of a base-catalyzed Henry (nitroaldol) reaction.
Causality of Choice: In-situ FT-IR (ReactIR) is chosen over offline sampling because nitroaldol reactions are inherently reversible. Offline sampling and dilution can perturb the thermodynamic equilibrium, leading to inaccurate kinetic data. This protocol is designed as a self-validating system —meaning built-in analytical checkpoints automatically confirm the integrity of the data.
Step-by-Step Methodology
Step 1: Baseline Establishment (The Internal Standard Check)
Dissolve 3-nitrooxane (1.0 eq) in anhydrous THF.
Acquire a baseline FT-IR spectrum using an in-situ ATR probe.
Validation Check: The system is validated only if the asymmetric NO
2
stretch is observed as a sharp peak at 1555 cm⁻¹. If the peak is broad or shifted, moisture contamination is present, and the solvent must be rigorously re-dried.
Step 2: Reaction Initiation
Add benzaldehyde (1.1 eq) and a catalytic amount of triethylamine (0.1 eq) at 0 °C to initiate the carbon-carbon bond formation.
Step 3: Real-Time Kinetic Profiling
Monitor the reaction continuously via ReactIR.
Validation Check: Track the disappearance of the 1555 cm⁻¹ peak and the concurrent appearance of a new peak at 1540 cm⁻¹ (representing the hydrogen-bonded NO
2
of the product) alongside a broad OH stretch at 3400 cm⁻¹. The reaction is self-validating if an isosbestic point is maintained, proving that no side reactions (such as irreversible dehydration to a nitroalkene) are occurring.
Step 4: Stereochemical Assignment via Offline NMR
Quench the reaction with saturated NH
4
Cl, extract, and isolate the intermediate.
Acquire a 1D ¹H NMR and 2D NOESY spectrum in CDCl
3
.
Validation Check: The tetrahydropyran ring's rigidity dictates that if the newly formed hydroxyl group is equatorial, a distinct large scalar coupling (
3JHH
> 9 Hz) will be observed between the
α
-nitro proton and the adjacent axial protons. If only small couplings (~3-4 Hz) are observed, the product has adopted the alternate diastereomeric configuration.
Workflow Visualization
Workflow for spectroscopic monitoring of 3-nitrooxane in Henry reactions.
References
PubChemLite: 3-nitrooxane (C5H9NO3). PubChem Database. National Center for Biotechnology Information.[Link]
Synthesis of geminal dinitro compounds. US Patent 4594430A.
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PubMed Central (PMC).[Link]
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. PubMed Central (PMC).[Link]
In-silico comparison of "3-Nitrooxane" with similar compounds
An In-Silico Comparative Guide to 3-Nitrooxane and its Analogs for Drug Discovery As a Senior Application Scientist, this guide is designed to walk researchers, scientists, and drug development professionals through a co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Silico Comparative Guide to 3-Nitrooxane and its Analogs for Drug Discovery
As a Senior Application Scientist, this guide is designed to walk researchers, scientists, and drug development professionals through a comprehensive in-silico comparison of 3-Nitrooxane with structurally similar compounds. The objective is to leverage computational chemistry to build a predictive profile of this molecule, highlighting its potential and flagging possible liabilities early in the discovery pipeline.[1] This approach is not about replacing experimental work but about refining and accelerating the path from a chemical concept to a viable drug candidate by making more informed decisions.[2][3]
The power of in-silico analysis lies in its ability to rapidly screen and characterize compounds for their pharmacokinetic and pharmacodynamic properties.[3][4] By predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, we can prioritize molecules with a higher probability of success, thereby saving significant time and resources.[5][6][7]
The Rationale: Why Compare 3-Nitrooxane?
3-Nitrooxane belongs to the class of N-heterocyclic compounds, which form the backbone of over 90% of marketed drugs.[8] The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence a molecule's polarity, reactivity, and binding interactions.[9] However, the nitro group is also a potential structural alert for toxicity, making early computational assessment critical.[10]
To understand the unique potential of 3-Nitrooxane, we will compare it against two carefully selected analogs:
3-Nitrotetrahydrofuran: A five-membered ring analog. This comparison will help elucidate the impact of ring strain and conformational flexibility on the molecule's properties.
4-Nitro-1,3-oxazinane: An isomer with an additional nitrogen atom in the ring. This allows for an exploration of how changes in heteroatom placement and hydrogen bonding potential affect the overall profile.
This structured comparison allows us to dissect the structure-property relationships that govern the potential of these scaffolds.
Experimental Design: The In-Silico Workflow
Our comparative analysis employs a standard, yet powerful, computational workflow designed to evaluate the drug-likeness of novel compounds. Each step is chosen to provide a layer of critical data, building a comprehensive picture of each molecule's potential.
Protocol 1: Molecular Structure Preparation and Optimization
Causality: The starting point for any meaningful in-silico analysis is a high-quality, low-energy 3D conformation of the molecule. An energetically strained or poorly represented structure will lead to inaccurate predictions in all subsequent steps.[10]
Step-by-Step Methodology:
2D Structure Acquisition: Obtain the 2D chemical structures of 3-Nitrooxane, 3-Nitrotetrahydrofuran, and 4-Nitro-1,3-oxazinane from a reputable chemical database like PubChem.
Conversion to 3D: Use a molecular modeling program (e.g., Avogadro, Chem3D) to convert the 2D representations into initial 3D structures.
Energy Minimization: Apply a standard molecular mechanics force field (e.g., MMFF94) to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformation of the molecule, which is essential for subsequent docking and property calculations.
Caption: High-level workflow for in-silico ADMET and property prediction.
Comparative Data Analysis
The following tables summarize the predicted properties for our three compounds. These values are computationally derived and serve as a basis for comparison and hypothesis generation.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
Property
3-Nitrooxane
3-Nitrotetrahydrofuran
4-Nitro-1,3-oxazinane
Guideline (e.g., Lipinski's Rule)
Molecular Weight ( g/mol )
133.11
117.09
132.10
< 500
LogP (Lipophilicity)
0.55
0.38
0.21
≤ 5
TPSA (Ų)
58.1
58.1
67.3
< 140
H-Bond Donors
0
0
1
≤ 5
H-Bond Acceptors
3
3
3
≤ 10
Lipinski's Rule Violations
0
0
0
0 is ideal
Table 2: Predicted Pharmacokinetic (ADME) and Toxicity Profile
Parameter
3-Nitrooxane
3-Nitrotetrahydrofuran
4-Nitro-1,3-oxazinane
Desired Outcome
Human Intestinal Absorption
High
High
High
High
Caco-2 Permeability
High
High
Moderate
High
Blood-Brain Barrier (BBB) Permeant
Yes
Yes
No
Target Dependent
CYP2D6 Inhibitor
No
No
No
No
hERG I Inhibitor
No
No
No
No
AMES Toxicity
Yes
Yes
Yes
No
Authoritative Interpretation and Field-Proven Insights
Drug-Likeness and Physicochemical Profile
All three compounds exhibit excellent drug-like properties according to Lipinski's Rule of Five, a foundational principle in medicinal chemistry. Their low molecular weight, moderate lipophilicity (LogP), and acceptable polar surface area (TPSA) suggest they are good starting points for lead optimization. The values are well within the ranges typically associated with good oral bioavailability.
Pharmacokinetics: The Key Differentiators
The most striking difference emerges in the predicted Blood-Brain Barrier (BBB) permeability.
3-Nitrooxane and 3-Nitrotetrahydrofuran are both predicted to cross the BBB. This makes them potentially interesting scaffolds for developing therapeutics targeting the central nervous system (CNS).
4-Nitro-1,3-oxazinane , conversely, is predicted to be BBB non-permeant. This is likely due to its slightly higher TPSA and the presence of a hydrogen bond donor (the N-H group), which increases its polarity. This characteristic is highly desirable for drugs intended to act peripherally, as it would minimize the risk of CNS-related side effects.
This single predicted difference demonstrates the profound impact of subtle structural modifications and underscores the power of in-silico screening to guide design choices based on the desired therapeutic target.
Toxicity: A Critical Hurdle
A significant and shared liability is the prediction of AMES toxicity. The nitroaromatic group is a well-known structural alert for mutagenicity, and this prediction is therefore not unexpected. This is a critical, non-negotiable checkpoint. While in-silico models are predictive, this alert is strong enough to warrant immediate experimental validation using a standard Ames test. Should the compounds prove mutagenic, medicinal chemistry efforts would need to focus on replacing the nitro group with a suitable bioisostere that retains the desired electronic properties without the toxic liability.
Conclusion and Path Forward
This in-silico analysis reveals that 3-Nitrooxane and its selected analogs are promising chemical scaffolds with favorable drug-like properties. The key takeaway is the predicted differential BBB permeability, which immediately suggests distinct therapeutic avenues for these closely related molecules—CNS applications for the oxane and furan derivatives, and peripheral targets for the oxazinane.
However, the predicted AMES toxicity represents a significant hurdle. Therefore, the immediate path forward must be guided by experimental validation:
Chemical Synthesis: Synthesize all three compounds to enable in-vitro testing.
Definitive Mutagenicity Testing: Conduct an experimental Ames test to confirm or refute the in-silico toxicity prediction.
In-Vitro ADME Assays: Experimentally verify key predictions such as cell permeability (Caco-2 assay) and metabolic stability (microsomal stability assay).
By front-loading drug discovery projects with this type of rigorous in-silico screening, we can develop clear, data-driven hypotheses, anticipate potential challenges, and strategically allocate laboratory resources to the most promising compounds.
References
SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
Oncodesign Services. Computational Chemistry | Drug Discovery.
Varadi, M., et al. (2022). Computational Methods in Drug Discovery. In Protein Engineering. IntechOpen. Available at: [Link]
Benchchem. Technical Support Center: Refining Molecular Docking for Nitro-Containing Ligands.
Frontier in Medical and Health Research. (2025, April 29). COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW.
Patsnap Synapse. (2025, May 21). What are computational methods in drug discovery?.
Creative Biolabs. Preliminary ADMET Prediction.
Jiménez-Luna, J., et al. (2024). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. ACS Omega. Available at: [Link]
ResearchGate. (2024). In silico top ranked heterocyclic compounds. Heatmap showing the.... Available at: [Link]
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
Simulations Plus. (2026, January 29). ADMET Predictor® - Simulations Plus.
Orozco-Castaño, F. J., et al. (2024). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Parasitology Research, 123(1), 75.
Wager, T. T., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14699–14711. Available at: [Link]
Mechanistic Causality: How 3-NOP Inhibits Methanogenesis
Executive Summary: Nomenclature and Scope While frequently queried in early chemical libraries under the structural building-block identifier 3-Nitrooxane (CAS 1513588-78-7), the active, peer-reviewed molecule responsibl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: Nomenclature and Scope
While frequently queried in early chemical libraries under the structural building-block identifier 3-Nitrooxane (CAS 1513588-78-7), the active, peer-reviewed molecule responsible for targeted methanogenesis inhibition is its highly validated structural analog, 3-Nitrooxypropanol (3-NOP) [1]. Commercially developed as Bovaer, 3-NOP has emerged as the most rigorously tested feed additive for reducing enteric methane (CH₄) emissions in ruminants[1].
This guide provides an objective, data-driven comparison of 3-NOP against leading alternative interventions (Bromoform and Monensin), detailing the mechanistic causality and the self-validating experimental protocols used by researchers to verify these claims.
To understand the efficacy of 3-NOP, researchers must look at the final catalytic step of rumen methanogenesis. Methane is produced by methanogenic archaea via the nickel-dependent enzyme Methyl-coenzyme M reductase (MCR) .
3-NOP functions as a highly specific structural analog to methyl-coenzyme M ()[2]. Because of this structural mimicry, 3-NOP competitively binds to the active site of MCR. Once bound, the reducible nitrate group of 3-NOP oxidizes the active Ni(I) ion in the enzyme to an inactive Ni(II) state[2]. This targeted oxidation halts methane production without acting as a broad-spectrum antimicrobial, thereby preserving the vital carbohydrate-fermenting bacteria in the rumen microbiome[2].
Mechanism of MCR inhibition by 3-NOP in methanogenic archaea.
Comparative Performance Analysis
When evaluating methane inhibitors for commercial drug development or agricultural application, 3-NOP is most frequently compared against Monensin (an ionophore) and Bromoform (derived from the macroalgae Asparagopsis taxiformis).
3-NOP vs. Monensin: Monensin indirectly reduces methane by altering the rumen microbiome to favor propionate-producing bacteria over acetate producers. However, its effect on CH₄ is moderate and often transient (0–11% reduction) ()[3]. In contrast, 3-NOP directly inhibits MCR, achieving consistent reductions of 30–40% in forage diets and up to 80% in high-grain diets[4][5]. Studies show that combining the two does not yield a synergistic additive effect on methane reduction[3].
3-NOP vs. Bromoform: Bromoform is a potent halogenated compound capable of reducing CH₄ by up to 98% ()[6][7]. However, its practical application is severely limited by palatability issues that decrease Dry Matter Intake (DMI) at high doses[7]. Furthermore, bromoform is a volatile, known carcinogen with ozone-depleting potential ()[6]. 3-NOP, conversely, is rapidly metabolized into safe, naturally occurring intermediates (1,3-propanediol and nitrite) with no residue in meat or milk[2][8].
Quantitative Data Summary
Metric
3-Nitrooxypropanol (3-NOP)
Bromoform (A. taxiformis)
Monensin (Ionophore)
Primary Mechanism
Selective MCR Inhibition
Halogenated MCR Inhibition
Rumen Microbiome Shift
Enteric CH₄ Reduction
30% - 80% (Diet dependent)
39% - 98%
0% - 11% (Transient)
Impact on DMI
Neutral to slight decrease (0-5%)
Significant decrease at high doses
Neutral
Gain-to-Feed (G:F) Ratio
Improved (+3% to +5%)
Variable
Improved (+4%)
Safety & Toxicity
Rapidly metabolized; FDA/EFSA safe
Volatile; known carcinogen
Safe at label doses
Experimental Validation Workflows
To ensure scientific trustworthiness, the efficacy of 3-NOP is validated through rigorous, self-validating experimental designs. Below are the standardized methodologies used by researchers to generate the comparative data.
Protocol A: In Vitro Rumen Simulation Technique (RUSITEC)
The RUSITEC system isolates the biochemical effects of the compound, removing host-animal variables (like eating behavior or saliva production) to prove direct causality.
Adaptation Phase (Days 1–8): Fermenters are inoculated with fresh rumen fluid and fed a standardized basal diet. Causality: This establishes a self-validating baseline. The microbiome must reach a steady-state equilibrium so that subsequent drops in CH₄ are definitively linked to the inhibitor, not environmental shock[3].
Treatment Phase (Days 9–15): 3-NOP (e.g., 2 mg/d) is introduced directly into the fermenter. Effluent gas is collected daily in impermeable bags and analyzed via Gas Chromatography (GC) for CH₄ and H₂ concentrations[3].
Recovery Phase (Days 16–18): The treatment is abruptly withdrawn. Causality: This step is critical for proving the mechanism of action. By observing the rapid rebound of methanogenesis, researchers validate that 3-NOP acts as a reversible, competitive enzymatic inhibitor rather than a toxic agent that permanently destroys the microbial population[3].
Standardized RUSITEC in vitro workflow for methane inhibitor validation.
Protocol B: In Vivo GreenFeed Quantification
To validate the in vitro findings, in vivo trials measure the compound's impact on living animals, ensuring that energy saved from methane reduction is successfully redirected to animal growth.
Dosing: 3-NOP is incorporated into the Total Mixed Ration (TMR) at specific doses (typically 50–200 mg/kg Dry Matter) ()[5].
Measurement: Animals are monitored using the GreenFeed system—an automated head-chamber that measures gas fluxes (CH₄, CO₂, H₂) every time the animal visits the feeder[7]. Causality: This system captures diurnal variations in gas emissions tied to feeding times, providing a highly accurate, self-calibrating daily average.
Performance Tracking: Researchers simultaneously track DMI and Average Daily Gain (ADG). Because methanogenesis normally represents a loss of up to 12% of gross feed energy, inhibiting MCR with 3-NOP consistently improves the Gain-to-Feed (G:F) ratio[2][5].
Conclusion
While alternative interventions exist, 3-Nitrooxypropanol (3-NOP) represents the most scientifically robust methane inhibitor currently available. Unlike Monensin, which offers only transient microbiome shifts, 3-NOP provides targeted, sustained enzymatic inhibition. Furthermore, it avoids the severe toxicity and palatability risks associated with bromoform-based seaweed additives, making it the superior candidate for commercial scale-up in sustainable agriculture.
References
Wikipedia . "3-Nitrooxypropanol". Wikimedia Foundation. URL:[Link]
Duin, E. C., et al. (2016) . "Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Romero-Pérez, A., et al. (2016) . "Effects of 3-nitrooxypropanol and monensin on methane production using a forage-based diet in Rusitec fermenters." Animal Feed Science and Technology. URL:[Link]
Vyas, D., et al. (2018) . "The combined effects of supplementing monensin and 3-nitrooxypropanol on methane emissions, growth rate, and feed conversion efficiency in beef cattle fed high-forage and high-grain diets." Journal of Animal Science. URL:[Link]
Standard Dairy Consultants (2024) . "The Race To Reduce Methane." Standard Dairy Consultants Insights. URL:[Link]
Roque, B. M., et al. (2021) . "Mitigating methane emissions in grazing beef cattle with a seaweed-based feed additive: Implications for climate-smart agriculture." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Section 1: The Classical 3-Nitrooxane Pathway (Nitroaldol Strategy)
[label=" ", color="#34A853", fontcolor="#34A Refining Visual Clarity I'm now focusing on refining the reaction diagram's visuals. The key is now color-coding to clearly contrast the Michael-Henry sequence with the transa...
Author: BenchChem Technical Support Team. Date: April 2026
[label=" ", color="#34A853", fontcolor="#34A
Refining Visual Clarity
I'm now focusing on refining the reaction diagram's visuals. The key is now color-coding to clearly contrast the Michael-Henry sequence with the transamination. I have ensured the distinct reactions and their transformations are easily identifiable. I am currently working on the diagram, making sure the step-by-step transformation is clear and accessible.
Finalizing Comparative Guide
I'm now integrating the final diagram with refined colors and labels to distinctly represent each transformation in the two approaches. I'm ensuring all experimental details are precise and the visual aids are clear. I've double-checked all references and URLs for accuracy. The guide is now ready.
Finalizing Visualizations
I've made the final touches on the key transformation diagram, ensuring clear visual distinction between the 3-nitrooxane and biocatalytic pathways. With color-coded labels and a concise style, the diagrams are now ready for inclusion in the final guide. I also added a table comparing key experimental details.
Title: A Comparative Guide to 3-Aminotetrahydropyran Synthesis: Classical 3-Nitrooxane Pathways vs. Modern Biocatalysis
Introduction
3-Aminotetrahydropyran is a highly valuable, low-molecular-weight chiral building block essential for the synthesis of active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-4) inhibitors and targeted anti-cancer agents. Historically, accessing this scaffold relied on a multi-step sequence utilizing 3-nitrooxane (3-nitrotetrahydropyran) as the pivotal intermediate. While chemically robust, this classical approach presents significant challenges in step economy, atom efficiency, and stereocontrol.
Recently, a disruptive biocatalytic protocol developed by Boehringer Ingelheim has redefined the synthetic standard, replacing the 5-step nitro-based route with a 1-step enzymatic process. As a Senior Application Scientist, I have structured this guide to objectively compare the established 3-nitrooxane performance against state-of-the-art enzymatic transamination, providing researchers with actionable, data-backed methodologies and mechanistic insights.
The traditional synthesis of 3-aminotetrahydropyrans heavily leverages the Henry (nitroaldol) reaction. The strong electron-withdrawing nature of the nitro group makes 3-nitrooxane an excellent electrophilic and nucleophilic handle for ring construction.
Mechanistic Causality:
The synthesis typically begins with the condensation of 2-nitroethanol and an α,β-unsaturated aldehyde, such as acrolein. Promoted by a specific base/acid system (e.g., diethylamine/formic acid at a 1:1.75 ratio), the reaction undergoes a tandem Michael addition followed by an intramolecular nitroaldol cyclization to selectively yield the 3-nitrooxane core (1[1]).
Following cyclization, the nitro group must be reduced to the primary amine. Because aliphatic nitro groups are prone to stalling at the hydroxylamine oxidation state during reduction, powerful catalytic systems—such as NiCl2/NaBH4 or high-pressure Pd/C hydrogenation—are mandatory to drive the reaction completely to the amine (1[2]).
Limitations:
This route requires up to five steps to achieve the enantiopure amine. The reliance on harsh reducing agents, the generation of stoichiometric waste, and the need for downstream chiral resolution drastically inflate the Process Mass Intensity (PMI).
Section 2: The Modern Biocatalytic Transamination Protocol
To circumvent the inefficiencies of the 3-nitrooxane route, industrial process chemistry has shifted toward direct biocatalytic transamination.
Mechanistic Causality:
Starting from commercially available dihydro-2H-pyran-3(4H)-one, a highly engineered transaminase enzyme directly installs the chiral amine. The enzyme's active site perfectly differentiates the enantiotopic faces of the ketone, utilizing an inexpensive amine donor to establish the stereocenter with high fidelity (er ~88:12 to 96:4) (3[3]).
Advantageous Isolation:
3-Aminotetrahydropyran is highly water-soluble and volatile, making traditional organic extraction notoriously low-yielding. The modern protocol bypasses extraction entirely by directly precipitating the product as a chiral salt (e.g., using d-DTTA). This capitalizes on the physical properties of the amine, achieving a 53% isolation yield at the kilogram scale while reducing PMI by 82% (3[3]).
Section 3: Objective Performance Comparison
Metric
Classical 3-Nitrooxane Route
Biocatalytic Transamination Route
Total Synthetic Steps
5
1
Key Intermediate
3-Nitrooxane
None (Direct Conversion)
Enantiomeric Ratio (er)
Requires downstream resolution
Up to 96:4 (Enzyme controlled)
Process Mass Intensity (PMI)
High (Due to extractions/reductions)
Reduced by 82%
Primary Solvents
Dichloromethane, Pyridine
Water, Methanol, Isopropanol
Isolation Method
Aqueous extraction & Chromatography
Direct salt precipitation
Section 4: Experimental Methodologies
Protocol A: Synthesis of 3-Aminotetrahydropyran via 3-Nitrooxane (Classical)
Objective: Construct the oxane ring via nitroaldol condensation and reduce the nitro group.
Michael-Henry Cyclization: In a round-bottom flask, dissolve 2-nitroethanol (1.0 equiv) and acrolein (1.1 equiv) in an inert solvent (e.g., THF).
Base Promotion: Slowly add a premixed solution of diethylamine and formic acid (1:1.75 ratio). Causality: The specific buffer ratio tightly controls the pH, ensuring the initial Michael addition proceeds without triggering premature polymerization of acrolein, followed by the intramolecular Henry reaction.
Isolation of 3-Nitrooxane: Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate 3-nitrooxane.
Reduction: Transfer the 3-nitrooxane to a Parr hydrogenation vessel. Add methanol and a catalytic amount of Pd/C (10 wt%).
Hydrogenation: Pressurize with H2 (50 psi) and stir vigorously for 12 hours. Causality: Sustained high pressure is required to push the intermediate hydroxylamine fully to the primary amine. Filter through Celite and concentrate to yield racemic 3-aminotetrahydropyran.
Enzymatic Reaction: Charge a reactor with an aqueous buffer containing the transaminase enzyme, pyridoxal phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine).
Substrate Addition: Introduce dihydro-2H-pyran-3(4H)-one (1.0 equiv) into the aqueous system. Causality: The enzyme's chiral pocket selectively binds the ketone, transferring the amino group from isopropylamine exclusively to the (R)-face.
Direct Salt Precipitation: Instead of extracting the highly water-soluble amine, add di-p-toluoyl-D-tartaric acid (d-DTTA) directly to the aqueous mixture. Causality: The d-DTTA forms a highly insoluble, crystalline salt with the (R)-amine, driving the equilibrium and allowing isolation via simple filtration.
Reslurry: Wash the filtered salt with methanol/isopropanol to achieve >99% chemical purity and an er of 96:4.
Visualizations
Comparison of the 5-step 3-nitrooxane pathway vs. the 1-step biocatalytic transamination route.
Mechanistic sequence of the tandem Michael-Henry reaction yielding the 3-nitrooxane intermediate.
References
Title: The Henry reaction: recent examples | Source: mdma.
Professional EHS Guide: Operational Handling and Disposal of 3-Nitrooxane
Here is a comprehensive, professional guide on the safe handling and disposal of 3-nitrooxane, designed for researchers and environmental health and safety (EHS) professionals. As a cyclic aliphatic nitro compound, 3-nit...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive, professional guide on the safe handling and disposal of 3-nitrooxane, designed for researchers and environmental health and safety (EHS) professionals.
As a cyclic aliphatic nitro compound, 3-nitrooxane (also known as 3-nitrotetrahydropyran) presents specific reactive hazards that dictate stringent laboratory waste management protocols. While it is a valuable intermediate in the synthesis of complex molecules and energetic materials [1], its nitro functional group requires careful segregation to prevent the formation of shock-sensitive byproducts in waste streams.
This guide outlines the mechanistic rationale behind 3-nitrooxane incompatibilities and provides a field-proven, step-by-step operational workflow for its safe disposal.
Hazard Profile and Mechanistic Causality
To manage a chemical effectively, one must understand its reactivity. The primary disposal hazard of 3-nitrooxane stems from the alpha-hydrogen adjacent to the nitro group.
The Nitronate Hazard:
In the presence of strong bases (e.g., sodium hydroxide, potassium tert-butoxide), aliphatic nitro compounds undergo deprotonation to form nitronate anions. While alkali metal nitronates are generally stable in solution, reacting these nitronates with heavy metals (such as copper, silver, or lead) or allowing them to dry can yield highly explosive, shock-sensitive metal nitronate salts. Furthermore, 3-nitrooxane can be utilized in oxidative nitration to form geminal dinitro compounds [2], meaning waste streams containing oxidizers pose an additional energetic risk.
Data Summary: 3-Nitrooxane Physicochemical & Hazard Profile
Parameter
Value / Description
Operational Implication
Molecular Formula
C5H9NO3
Carbon-rich organic; requires standard incineration.
Monoisotopic Mass
131.058 Da [1]
N/A
Primary Incompatibilities
Strong bases, amines, heavy metals, strong oxidizers.
Critical: Never mix with alkaline or heavy metal waste streams.
Waste Classification
Flammable / Toxic Organic
Route to high-temperature EHS incineration.
Standard Operating Procedure: 3-Nitrooxane Waste Segregation
The following step-by-step methodology must be strictly adhered to when decommissioning experiments involving 3-nitrooxane. Never attempt to chemically neutralize or destroy nitro-organic compounds in the laboratory. All disposal must rely on physical segregation and professional EHS incineration.
Step 1: Source Isolation and PPE Verification
Action: Ensure all handling of 3-nitrooxane waste occurs inside a certified chemical fume hood.
PPE Required: Splash goggles, standard laboratory coat, and heavy-duty nitrile gloves (double-gloving is recommended if handling concentrated solutions).
Causality: Nitroethers can be absorbed through the skin and are respiratory irritants; fume hood containment prevents inhalation of volatile solvent matrices containing the compound.
Step 2: Matrix Assessment and Segregation
Action: Evaluate the solvent matrix containing the 3-nitrooxane.
Rule A: If the matrix contains strong bases or heavy metal catalysts (e.g., from a cross-coupling reaction), stop immediately . Do not mix this with standard organic waste. Isolate the flask, label it as "Reactive Hazard: Potential Metal Nitronates," and contact EHS for specialized pickup.
Rule B: If the matrix is strictly neutral or acidic organic solvents, proceed to Step 3.
Step 3: Containment and Labeling
Action: Transfer the neutral/acidic 3-nitrooxane waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy.
Action: Segregate into Halogenated or Non-Halogenated streams based strictly on the carrier solvent (e.g., if dissolved in dichloromethane, route to Halogenated).
Labeling: Clearly write "3-Nitrooxane (Nitroaliphatic)" on the hazardous waste tag. Never use abbreviations.
Step 4: Storage and EHS Handoff
Action: Store the sealed waste container in a designated secondary containment tray away from heat sources and direct sunlight.
Action: Submit a waste collection request to your institutional EHS department, explicitly noting the presence of a nitro-organic compound to ensure it is routed for high-temperature commercial incineration.
Waste Routing Decision Pathway
The following diagram illustrates the logical decision-making process for routing 3-nitrooxane waste to ensure laboratory safety and compliance.
Caption: Decision tree for the safe segregation and EHS routing of 3-nitrooxane laboratory waste.
References
PubChemLite. "3-nitrooxane (C5H9NO3)". uni.lu. Available at: [Link]
Highsmith, T. K., et al. "US4774366A - Synthesis of geminal dinitro compounds". Google Patents.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.